CFTR corrector 13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H25ClN4O4S |
|---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonamido)-7-chloro-9-[(3-methylphenyl)methyl]-5,6-dihydropyrrolo[3,2-h]quinazoline-8-carboxylate |
InChI |
InChI=1S/C27H25ClN4O4S/c1-3-36-26(33)25-22(28)21-13-12-19-15-29-27(31-37(34,35)20-10-5-4-6-11-20)30-23(19)24(21)32(25)16-18-9-7-8-17(2)14-18/h4-11,14-15H,3,12-13,16H2,1-2H3,(H,29,30,31) |
InChI Key |
RFQOTTDSGQXHLW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of CFTR Corrector 13 on ΔF508-CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of CFTR corrector 13 (C13) on the ΔF508-CFTR protein, the most common mutation causing cystic fibrosis (CF). The deletion of phenylalanine at position 508 (ΔF508) leads to misfolding and premature degradation of the CFTR protein, resulting in a loss of chloride ion channel function at the cell surface. CFTR correctors are a class of small molecules designed to rescue this trafficking defect.
C13 is classified as a Class II corrector, acting on the nucleotide-binding domain 2 (NBD2) of the CFTR protein. This guide will detail its proposed mechanism, its synergistic effects with other classes of correctors, and the experimental methodologies used to elucidate its function. Information presented here is based on studies of C13 and its close analogue, C4.
Core Mechanism of Action: Targeting NBD2
The primary mechanism of action of C13 revolves around its interaction with the NBD2 domain of the ΔF508-CFTR protein. The ΔF508 mutation in NBD1 induces global misfolding of the entire protein, including conformational defects in NBD2. C13 is proposed to bind to and stabilize the NBD2 domain, which is a critical step in the overall correction of the ΔF508-CFTR protein's structure.
dot
Caption: Proposed mechanism of C13 action on ΔF508-CFTR in the ER.
Synergistic Action with Other Corrector Classes
While C13 can partially rescue ΔF508-CFTR on its own, its efficacy is significantly enhanced when used in combination with other classes of correctors that target different structural defects of the mutant protein[1][2][4]. This highlights the multifactorial nature of the ΔF508-CFTR folding defect.
-
Class I Correctors (e.g., VX-809, C18): These correctors stabilize the interface between NBD1 and the MSDs[1][4][5].
-
Class III Correctors (e.g., chemical chaperones like glycerol): These agents are thought to directly stabilize the misfolded ΔF508-NBD1 domain[1][4][5].
By combining a Class II corrector like C13 with Class I and Class III correctors, a more comprehensive rescue of the ΔF508-CFTR protein can be achieved. This multi-pronged approach addresses the primary NBD1 folding defect, the instability of NBD2, and the improper assembly of the domains. This combination therapy leads to a greater increase in the amount of mature, functional ΔF508-CFTR at the cell surface compared to treatment with a single corrector alone.
dot
Caption: Synergistic targeting of ΔF508-CFTR by different corrector classes.
Quantitative Data on Corrector Efficacy
The following tables summarize the quantitative effects of Class II correctors (represented by C4, an analogue of C13) and their combinations on ΔF508-CFTR processing and function in various cellular models.
Table 1: Effect of Corrector Combinations on ΔF508-CFTR Plasma Membrane Density in CFBE41o- Cells
| Treatment | Fold Increase in PM Density (vs. VX-809 alone) |
| VX-809 + 5% Glycerol | ~3-fold |
| VX-809 + 5% Glycerol + C4 | ~5-fold |
Data extracted from studies on corrector combinations in human bronchial epithelial cells[1][2].
Table 2: Functional Rescue of ΔF508-CFTR in CF Patient-Derived Intestinal Organoids
| Treatment | Forskolin-Induced Swelling (% of Wild-Type) | Potentiation (Fold increase over individual effects) |
| VX-809 | Modest Improvement | - |
| VX-809 + Myo-inositol | 30-60% | - |
| VX-809 + C4 + Myo-inositol | >80% | 2-2.5-fold |
Data from studies on corrector combinations in primary human CF organoids, where swelling is a measure of CFTR function[1][2][6].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of CFTR correctors like C13.
Western Blotting for CFTR Maturation
This assay is used to assess the glycosylation state of CFTR, which indicates its processing through the ER and Golgi. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi.
Protocol:
-
Cell Culture and Treatment: Plate CFBE41o- cells (or other suitable models) and culture until confluent. Treat the cells with the desired concentration of C13, other correctors, or vehicle (e.g., DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer and heat at 37°C for 10 minutes. Separate the proteins on a 6% SDS-polyacrylamide gel.
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Band C intensity is quantified to determine the level of mature CFTR.
Ussing Chamber Assay for Transepithelial Ion Transport
This electrophysiological technique measures ion transport across a polarized epithelial cell monolayer, providing a functional readout of CFTR channel activity.
Protocol:
-
Cell Culture: Seed CFBE41o- cells on permeable supports and culture for 7-14 days post-confluence to allow for polarization and formation of a tight monolayer (TEER > 300 Ω·cm²).
-
Corrector Incubation: Incubate the cells with C13 or corrector combinations for 24-48 hours at 37°C.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber system with physiological Ringer's solution on both sides, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Measurement of Short-Circuit Current (Isc):
-
Equilibrate the system for 15-30 minutes and measure the baseline Isc.
-
Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist (e.g., forskolin) and a potentiator (e.g., VX-770 or genistein) to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR agonists and inhibitor. Compare the ΔIsc between vehicle-treated and corrector-treated cells.
dot
Caption: Experimental workflow for the Ussing chamber assay.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional measure of CFTR activity in a 3D patient-derived cell model. Activation of CFTR leads to fluid secretion into the organoid lumen, causing it to swell.
Protocol:
-
Organoid Culture and Treatment: Culture patient-derived intestinal organoids in Matrigel. Treat the organoids with C13 or corrector combinations for 24 hours.
-
Assay Setup: Plate the treated organoids in a 96-well plate.
-
Imaging and Stimulation: Acquire baseline brightfield images of the organoids. Add forskolin to the culture medium to activate CFTR.
-
Time-Lapse Imaging: Acquire images at regular intervals for 1-2 hours to monitor the swelling of the organoids.
-
Data Analysis: Measure the cross-sectional area of the organoids at each time point using image analysis software. Calculate the percentage increase in area over time. Compare the swelling response between vehicle-treated and corrector-treated organoids.
Conclusion
This compound, a Class II corrector, acts by stabilizing the NBD2 domain of the ΔF508-CFTR protein. While it demonstrates partial rescue of the mutant protein on its own, its true potential is realized in combination with other classes of correctors that target the multifaceted structural defects of ΔF508-CFTR. The synergistic action of these corrector combinations leads to a more robust rescue of CFTR trafficking and function. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel corrector therapies for cystic fibrosis.
References
- 1. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emergence of Hybrid Therapeutics: CFTR Corrector 13 as a Key Fragment in Potentiator-Corrector Molecules
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, ΔF508-CFTR, results in a misfolded protein that is prematurely degraded and thus fails to traffic to the cell surface. This leads to defective ion transport and the accumulation of thick, sticky mucus in various organs. Therapeutic strategies have evolved from symptomatic treatments to targeting the underlying protein defect with CFTR modulators. These modulators fall into two main classes: correctors, which aid in the proper folding and trafficking of the CFTR protein, and potentiators, which enhance the channel gating function of the protein at the cell surface.
A promising approach in CF drug development is the creation of hybrid potentiator-corrector molecules. These innovative constructs are designed to deliver both a corrector and a potentiator in a single molecule, often with a cleavable linker that releases the active fragments at the target site. This technical guide provides an in-depth exploration of CFTR corrector 13, a fragment derived from the bithiazole corrector Corr-4a, and its role as a key component in the design and synthesis of such hybrid molecules. We will delve into the quantitative efficacy of this corrector, detailed experimental protocols for its evaluation, and the underlying signaling pathways.
This compound: A Derivative of Corr-4a
This compound is a derivative of the well-characterized bithiazole corrector, Corr-4a. Corr-4a has been shown to partially rescue the trafficking defect of ΔF508-CFTR, leading to an increase in the amount of functional protein at the cell surface. Corrector 13 represents a synthetically modified fragment of Corr-4a, designed for incorporation into hybrid molecules.
Quantitative Data on Corrector Efficacy
The efficacy of CFTR correctors is typically quantified by their ability to restore the function of mutant CFTR, often expressed as the half-maximal effective concentration (EC50) and the maximal efficacy as a percentage of wild-type (WT) CFTR function. The data for Corr-4a, the parent compound of corrector 13, provides a benchmark for its potential efficacy.
| Compound | Cell Line | Assay | EC50 | Maximal Efficacy (% of WT-CFTR) | Reference |
| Corr-4a | FRT cells expressing ΔF508-CFTR | Iodide Influx | ~3 µM | Not explicitly stated as % of WT, but significant rescue observed. | [1] |
| Corr-4a | CFBE41o- cells | Ussing Chamber | 5 µM | ~8% of WT-CFTR function | [2][3] |
| Corrector 13 (as part of a cleaved hybrid molecule) | FRT cells expressing ΔF508-CFTR | Iodide Influx | Low micromolar potency | Not explicitly stated as % of WT, but demonstrated corrector activity. | [4] |
| VX-809 (Lumacaftor) for comparison | CFBE41o- cells | Ussing Chamber | ~0.1 µM | ~15% of WT-CFTR function | [5] |
Hybrid Potentiator-Corrector Molecules: A Synergistic Approach
The rationale behind hybrid molecules is to deliver two distinct therapeutic agents to the same target cell, potentially enhancing efficacy and simplifying treatment regimens. In the context of CF, a hybrid molecule can ensure that both a corrector and a potentiator are present to rescue the function of the ΔF508-CFTR protein.
A proof-of-concept hybrid molecule (designated as molecule 14 in the foundational study) was synthesized by linking a potentiator fragment (PG-01 derivative) to corrector 13 via an enzymatically hydrolyzable ester linker.[4] This design allows for the release of the individual active components upon cleavage by intestinal enzymes.[4]
| Hybrid Molecule Component | Function | Activity upon Cleavage | Reference |
| Potentiator Fragment (PG-01 derivative) | Potentiator | Low micromolar potency in restoring channel gating. | [4] |
| Corrector 13 (Corr-4a fragment) | Corrector | Low micromolar potency in restoring cellular processing. | [4] |
Experimental Protocols
The evaluation of CFTR correctors and hybrid molecules relies on a combination of functional and biochemical assays. Below are detailed methodologies for key experiments.
Iodide Influx Assay
This fluorescence-based assay measures the functional activity of CFTR channels at the cell surface by monitoring the influx of iodide, which quenches the fluorescence of a halide-sensitive yellow fluorescent protein (YFP).
Principle: Cells co-expressing ΔF508-CFTR and a halide-sensitive YFP are incubated with the corrector compound. After incubation, the cells are stimulated to activate CFTR channels, and the rate of YFP fluorescence quenching upon the addition of an iodide-containing solution is measured. A faster quenching rate indicates greater CFTR channel activity.
Methodology:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ΔF508-CFTR and the YFP-H148Q/I152L halide sensor are plated in 96-well or 384-well plates and grown to confluence.[6]
-
Corrector Incubation: For corrector activity measurement, cells are incubated with varying concentrations of the test compound (e.g., corrector 13 or a hybrid molecule) for 20-24 hours at 37°C.[4]
-
Assay Procedure:
-
The cell culture medium is replaced with a chloride-containing buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Cells are acutely stimulated with a cAMP agonist (e.g., 10 µM forskolin) and a potentiator (e.g., 50 µM genistein) to maximally activate the corrected CFTR channels.[4]
-
An iodide-containing solution is added to the wells, and the fluorescence is monitored over time.
-
-
Data Analysis: The initial rate of fluorescence decay is calculated and plotted against the compound concentration to determine the EC50. The maximal response can be compared to that of a known corrector or low-temperature rescue.[1]
Ussing Chamber Assay
The Ussing chamber is a gold-standard electrophysiological technique to measure ion transport across epithelial monolayers. It provides a quantitative measure of CFTR-mediated chloride secretion.
Principle: Epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o- cells) expressing ΔF508-CFTR are grown on permeable supports to form a polarized monolayer. The monolayer is mounted in an Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, is recorded. An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive Isc indicates rescued CFTR function.
Methodology:
-
Cell Culture: CFBE41o- cells expressing ΔF508-CFTR are cultured on permeable supports for 7-14 days post-confluence to allow for polarization and the formation of tight junctions.[7]
-
Corrector Incubation: The cells are treated with the corrector compound for 24-48 hours prior to the assay.[7]
-
Ussing Chamber Setup: The permeable support is mounted between the two halves of the Ussing chamber, which are filled with a physiological Ringer's solution and maintained at 37°C. The transepithelial voltage is clamped to 0 mV, and the Isc is continuously recorded.[7]
-
Pharmacological Additions:
-
Amiloride (100 µM) is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (B1673556) (10 µM) is added to stimulate CFTR-mediated chloride secretion.
-
A potentiator (e.g., 10 µM genistein (B1671435) or ivacaftor) can be added to maximally activate the corrected channels.
-
A specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.[8]
-
-
Data Analysis: The change in Isc in response to forskolin and the CFTR inhibitor is calculated. The magnitude of the CFTR-dependent Isc is a measure of the corrector's efficacy.[9]
Western Blot Analysis of CFTR Maturation
This biochemical assay is used to assess the effect of correctors on the processing and trafficking of the CFTR protein from the endoplasmic reticulum (ER) to the Golgi apparatus.
Principle: The CFTR protein exists in two main forms that can be distinguished by their glycosylation status and apparent molecular weight on a Western blot. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi.[10] The F508del mutation leads to a significant reduction in the amount of Band C. Correctors increase the ratio of Band C to Band B.
Methodology:
-
Cell Culture and Treatment: Cells expressing ΔF508-CFTR are treated with the corrector compound for 24 hours.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Data Analysis: The intensity of Band B and Band C is quantified using densitometry software. The maturation efficiency is often expressed as the ratio of Band C to the total CFTR protein (Band B + Band C).[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: CFTR Protein Processing and Trafficking Pathway.
Caption: Conceptual Workflow of a Hybrid Potentiator-Corrector Molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. RESCUE OF THE MUTANT CFTR CHLORIDE CHANNEL BY PHARMACOLOGICAL CORRECTORS AND LOW TEMPERATURE ANALYZED BY GENE EXPRESSION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cff.org [cff.org]
- 11. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Modulation of CFTR: A Technical Overview of the (R)-Enantiomer of BPO-27
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the stereospecific activity of a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. While the initial request specified "(R,R)-enantiomer activity of CFTR corrector 4 (Compound 13)," a comprehensive search of available scientific literature did not yield a specific, well-characterized compound with this designation and corresponding enantiomer activity data.
Therefore, to fulfill the core requirements of this request for a detailed technical examination of enantiomer-specific activity, this guide will focus on the extensively documented case of the CFTR inhibitor, BPO-27 . This compound serves as an excellent illustrative example of how stereochemistry critically dictates the pharmacological activity of a CFTR modulator. The (R)-enantiomer of BPO-27 is a potent inhibitor of the CFTR chloride channel, while the (S)-enantiomer is inactive.[1][2][3][4][5][6] This stark difference in activity underscores the importance of stereochemistry in drug design and development for CFTR-related diseases.
Quantitative Data Presentation
The inhibitory activity of the enantiomers of BPO-27 on CFTR chloride conductance has been quantified, revealing a significant difference in their potency. The (R)-enantiomer is a highly potent inhibitor, whereas the (S)-enantiomer shows no activity.
| Compound | Target | Assay Type | IC50 | Reference |
| (R)-BPO-27 | CFTR Chloride Channel | Cell-based short-circuit current | ~4 nM | [3][4][5][6][7] |
| (S)-BPO-27 | CFTR Chloride Channel | Cell-based short-circuit current | Inactive | [1][2][3][4][5][6] |
Experimental Protocols
Enantiomer Separation: Chiral Supercritical Fluid Chromatography (SFC)
The separation of the racemic mixture of BPO-27 into its individual enantiomers was achieved using chiral supercritical fluid chromatography (SFC).[4][6] While the specific detailed parameters for the separation of BPO-27 are proprietary, a general protocol for chiral SFC is outlined below.
Objective: To separate a racemic compound into its individual enantiomers with high purity.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system equipped with a chiral stationary phase (CSP) column.
-
CO2 pump and a co-solvent pump.
-
Back pressure regulator to maintain supercritical conditions.
-
Detector (e.g., UV-Vis or Mass Spectrometer).
General Procedure:
-
Column Selection: A suitable chiral stationary phase column is selected based on the chemical properties of the analyte.
-
Mobile Phase Preparation: The mobile phase typically consists of supercritical CO2 and a polar organic co-solvent (e.g., methanol, ethanol, or isopropanol) often with a small amount of an additive (e.g., an acid or a base) to improve peak shape and resolution.
-
System Equilibration: The SFC system is equilibrated with the chosen mobile phase at a specific flow rate, temperature, and back pressure until a stable baseline is achieved.
-
Sample Injection: A solution of the racemic compound is injected onto the column.
-
Chromatographic Separation: The enantiomers are separated on the chiral column based on their differential interactions with the chiral stationary phase.
-
Detection and Fraction Collection: The separated enantiomers are detected as they elute from the column, and the corresponding fractions are collected.
-
Purity Analysis: The enantiomeric purity of the collected fractions is determined using an analytical chiral HPLC or SFC method.
CFTR Chloride Conductance Assay: Short-Circuit Current Measurement
The functional activity of the BPO-27 enantiomers on CFTR was determined by measuring the short-circuit current (Isc) across a polarized epithelial cell monolayer in an Ussing chamber.[3][7] This electrophysiological technique provides a quantitative measure of ion transport.
Objective: To measure the net ion transport across an epithelial monolayer and assess the effect of test compounds on CFTR-mediated chloride secretion.
Materials:
-
Ussing chamber system with voltage-clamp amplifier.
-
Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells stably expressing human CFTR) cultured on permeable supports.
-
Ringer's solution.
-
CFTR activators (e.g., forskolin (B1673556) and IBMX).
-
Test compounds (e.g., (R)-BPO-27 and (S)-BPO-27).
Procedure:
-
Cell Culture: Epithelial cells are seeded on permeable supports and cultured to form a confluent and polarized monolayer with high transepithelial electrical resistance (TEER).
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Both compartments are filled with Ringer's solution, and the system is equilibrated to 37°C while being gassed with 95% O2/5% CO2. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is continuously recorded.
-
CFTR Activation: A CFTR activator cocktail (e.g., forskolin and IBMX) is added to the basolateral side to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.
-
Compound Addition: Once a stable stimulated Isc is achieved, the test compound (e.g., an enantiomer of BPO-27) is added to the apical side in a cumulative dose-response manner.
-
Data Analysis: The change in Isc following the addition of the compound is measured. For an inhibitor, the percentage of inhibition of the stimulated current is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for BPO-27 Enantiomer Activity Assessment
Caption: Workflow for separating BPO-27 enantiomers and assessing their inhibitory activity on CFTR.
Proposed Mechanism of Action for (R)-BPO-27
Caption: (R)-BPO-27 competes with ATP binding to NBDs, preventing dimerization and channel opening.
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPO-27 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ABSOLUTE CONFIGURATION AND BIOLOGICAL PROPERTIES OF ENANTIOMERS OF CFTR INHIBITOR BPO-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Structure-Activity Relationship of Thiazole-Containing CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for thiazole-containing correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Cystic fibrosis (CF) is a genetic disorder primarily caused by mutations in the CFTR gene, with the deletion of phenylalanine at position 508 (F508del) being the most common.[1][2][3] This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing it from reaching the cell surface to function as a chloride channel.[1][3][4] CFTR correctors are small molecules designed to rescue the trafficking of this misfolded protein, and the thiazole (B1198619) scaffold has emerged as a critical chemical feature in many promising corrector candidates.[1][5][6][7][8][9]
Core Thiazole Scaffolds and Key Structure-Activity Relationships
The thiazole ring is a foundational element in several classes of CFTR correctors. SAR studies have focused on optimizing potency, efficacy, and physicochemical properties by modifying substituents on and around this core structure.
Bithiazole Correctors
The bithiazole scaffold was one of the early successes in identifying potent CFTR correctors.[10] A key finding from these studies was that a specific three-dimensional arrangement is crucial for activity.
Key SAR Insights for Bithiazoles:
-
Conformation: An s-cis coplanar conformation of the two thiazole rings is essential for corrector activity.[1] This has been demonstrated by creating conformationally-locked analogs where an alkyl chain constrains the rings, which maintains activity.[1][11]
-
Peripheral Groups: The presence of a peripheral pivaloyl group and a substituted aniline (B41778) moiety are critical structural features for eliciting ΔF508-CFTR corrector activity within this chemical class.[1]
-
Hydrophobicity: A significant challenge with early bithiazoles is their high hydrophobicity (high cLogP values), which may limit their suitability for oral drug development according to Lipinski's "rule of five".[1] Efforts to improve this profile have involved replacing one thiazole ring with more hydrophilic heterocycles.[1][12]
Table 1: Quantitative Data for Bithiazole and Related Bisazole Analogs
| Compound | Description | EC50 (μM) | Vmax (μM/s) | cLogP | Reference |
| 1 | Lead Bithiazole | 0.87 | 97.97 | 5.60 | [1] |
| 2b | Thiazole-tethered Oxazole | ~1 | ~100 | N/A | [1] |
| 2c | Thiazole-tethered Oxadiazole | >1 | ~70 | N/A | [1] |
| 2e | Thiazole-tethered Oxadiazole | >1 | ~60 | N/A | [1] |
| corr-4a | Benchmark Bithiazole | N/A | N/A | 5.96 | [13] |
Note: Vmax represents the maximum increase in iodide influx due to compound dosing. EC50 is the concentration at which 50% of Vmax is achieved.[1]
Aminoarylthiazole (AAT) Correctors
Aminoarylthiazoles represent another significant class of correctors. Research in this area has focused on modifying the aryl substituents to improve efficacy and explore synergies with other classes of CFTR modulators.
Key SAR Insights for AATs:
-
Dual Activity: Some AAT derivatives have been found to possess dual activity, acting as both correctors and potentiators of the F508del-CFTR channel.[8][14]
-
Synergy: AAT compounds have demonstrated marked synergy when used in combination with other correctors, such as VX-809 (Lumacaftor), suggesting they may act through different mechanisms.[8][14][15]
-
Binding Site: Computational modeling suggests a possible binding site for AATs within the Nucleotide-Binding Domain 1 (NBD1) of the CFTR protein.[8][14]
Hybrid and Conformationally-Constrained Analogs
To enhance the potency and efficacy of thiazole-based correctors, researchers have developed hybrid molecules that combine structural features from different corrector classes.
Key SAR Insights for Hybrid Analogs:
-
Rational Design: Hybrid compounds have been created by merging a portion of the corrector VX-809 with the thiazole scaffold, guided by QSAR (Quantitative Structure-Activity Relationship) analyses.[15][16]
-
Conformational Locking: Locking the bithiazole core into the required s-cis conformation with a central carbon ring can significantly affect maximum efficacy, although it may not substantially enhance potency (EC50).[11]
-
Molecular Geometry: SAR analyses suggest that the overall molecular geometry, particularly the ability to adopt a "U-shaped" conformation, is a better predictor of activity than simply the number of hydrogen bond acceptors.[1][2]
CFTR Protein Processing and Corrector Mechanism of Action
Understanding the cellular pathways governing CFTR biogenesis is essential for contextualizing the mechanism of thiazole-containing correctors.
Normally, the CFTR protein is synthesized and folded in the ER, trafficked through the Golgi apparatus for further modification, and finally inserted into the plasma membrane.[3][17] The F508del mutation disrupts this process, causing the misfolded protein to be recognized by the cell's quality control system and targeted for degradation by the proteasome via the ER-associated degradation (ERAD) pathway.[3]
Caption: F508del-CFTR Processing and Degradation Pathway.
CFTR correctors are believed to function by binding to the misfolded F508del-CFTR protein, stabilizing its structure, and allowing it to bypass ER quality control and traffic to the cell surface. Different classes of correctors may bind to different sites, such as the NBD1 domain or interfaces between domains, leading to additive or synergistic effects when used in combination.[11][18]
Caption: Logical Workflow of CFTR Corrector Action.
Key Experimental Protocols
The evaluation of thiazole-containing CFTR correctors relies on a combination of functional and biochemical assays to measure rescued protein function and trafficking.
Ussing Chamber Assay (Functional)
The Ussing chamber assay is a gold-standard method for measuring ion transport across epithelial cell monolayers and is considered a reliable predictor of in vivo efficacy.[5][9][10]
Methodology:
-
Cell Culture: Polarized epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) are seeded at high density on permeable supports and cultured for 7-14 days post-confluence to form a tight monolayer (Transepithelial Electrical Resistance > 300 Ω·cm²).[5]
-
Corrector Incubation: Cells are incubated with the test corrector compound (or vehicle control) for 24-48 hours at 37°C to allow for rescue and trafficking of the mutant CFTR protein.[5]
-
Chamber Mounting: The permeable support with the cell monolayer is mounted between the two halves of an Ussing chamber, which are filled with a pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.[5]
-
Measurement: The system equilibrates for 15-30 minutes. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), representing net ion transport, is measured.[5][19]
-
Pharmacological Additions:
-
Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.[5][9]
-
Forskolin (B1673556)/IBMX: Added to stimulate CFTR-mediated chloride secretion by increasing intracellular cAMP.[5][9]
-
CFTR Inhibitor (e.g., CFTRinh-172): Added at the end to confirm that the measured current is CFTR-dependent.[9]
-
Caption: Ussing Chamber Experimental Workflow.
YFP-Halide Quenching Assay (Functional)
This is a widely used high-throughput screening (HTS) assay for identifying CFTR modulators.[4][20] It relies on the principle that the fluorescence of Yellow Fluorescent Protein (YFP) is quenched by halide ions like iodide.[4]
Methodology:
-
Cell Seeding: Fischer Rat Thyroid (FRT) cells, stably co-expressing F508del-CFTR and a halide-sensitive YFP, are seeded into 96- or 384-well plates.[4][20]
-
Compound Incubation: Test compounds are added to the cells and incubated for 18-24 hours at 37°C to correct F508del-CFTR trafficking.[4]
-
Assay Preparation: Cells are washed with a chloride-containing buffer.
-
CFTR Activation: A cocktail of CFTR activators (e.g., forskolin and genistein) is added to open the CFTR channels that have reached the membrane.[4]
-
Fluorescence Reading: The plate is placed in a fluorescence plate reader to record a baseline YFP fluorescence.
-
Iodide Addition: An iodide-containing buffer is injected, and the rate of fluorescence decay is measured.[4] A faster decay rate compared to the vehicle control indicates more functional CFTR channels at the membrane.[4]
Caption: YFP-Halide Quenching Assay Workflow.
Immunoblotting / Western Blot (Biochemical)
This biochemical assay assesses the maturation state of the CFTR protein. The immature, core-glycosylated form found in the ER is known as "Band B," while the mature, complex-glycosylated form that has passed through the Golgi is "Band C."[4][21] Effective correctors increase the amount of Band C relative to Band B.[4][21]
Methodology:
-
Cell Treatment and Lysis: Cells expressing F508del-CFTR are treated with the corrector compound for ~24 hours and then lysed.[4]
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4][22]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[4][22][23]
-
Immunoblotting:
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system. The intensities of Band B and Band C are quantified to determine the correction efficiency.[4]
Caption: Western Blot Workflow for CFTR Maturation.
References
- 1. ΔF508-CFTR correctors: synthesis and evaluation of thiazole-tethered imidazolones, oxazoles, oxadiazoles, and thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ΔF508-CFTR correctors: synthesis and evaluation of thiazole-tethered imidazolones, oxazoles, oxadiazoles, and thiadiazoles. [escholarship.org]
- 3. Protein Processing and Inflammatory Signaling in Cystic Fibrosis: Challenges and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Synthesis and biological evaluation of thiazole derivatives on basic defects underlying cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of aminoarylthiazole derivatives as correctors of the chloride transport defect in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4′-Methyl-4,5′-bithiazole-based correctors of defective ΔF508-CFTR cellular processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Fused Pyrrolothiazole Systems as Correctors of Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolylthiazole as DeltaF508-cystic fibrosis transmembrane conductance regulator correctors with improved hydrophilicity compared to bithiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click-based synthesis of triazolobithiazole ΔF508-CFTR correctors for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. hopkinscf.org [hopkinscf.org]
- 18. Identification of novel F508del-CFTR traffic correctors among triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 20. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cff.org [cff.org]
- 22. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 23. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lumacaftor (VX-809/Corrector 13) in Restoring F508del-CFTR Protein Folding: A Technical Guide
Abstract
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), leads to severe misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation. This prevents the CFTR chloride channel from reaching the cell surface, resulting in dysfunctional ion and water transport across epithelial tissues. Small-molecule "correctors" represent a therapeutic strategy to rescue the processing and trafficking of F508del-CFTR. This technical guide provides an in-depth analysis of Lumacaftor (VX-809), a first-generation CFTR corrector identified in some literature as "corrector 13", focusing on its mechanism of action, efficacy in restoring protein folding, and the experimental protocols used for its evaluation.
Introduction: The F508del-CFTR Folding Defect
The biogenesis of a functional CFTR channel is a complex process involving co-translational folding, insertion into the ER membrane, and sequential domain assembly.[1] The F508del mutation in the first nucleotide-binding domain (NBD1) disrupts this process, impairing the proper interaction between NBD1 and other domains, particularly the membrane-spanning domains (MSDs).[2] This conformational instability is recognized by the cellular quality control machinery, leading to the ubiquitination and proteasomal degradation of the nascent F508del-CFTR polypeptide from the ER.[3] Consequently, minimal amounts of the protein reach the plasma membrane.[4]
CFTR correctors are pharmacological chaperones designed to overcome this primary defect. They aim to stabilize the F508del-CFTR protein, allowing it to bypass ER-associated degradation (ERAD) and traffic to the cell surface.[5] Lumacaftor (VX-809) was a foundational molecule in this class of drugs.[4]
Mechanism of Action of Lumacaftor (VX-809)
Lumacaftor acts as a pharmacological chaperone that directly binds to the F508del-CFTR protein.[5] Its primary mechanism involves the stabilization of the first transmembrane domain (TMD1), an early and thermodynamically unstable component of the CFTR structure.[1][6]
Structural Insights from Cryo-Electron Microscopy (Cryo-EM): Recent cryo-EM studies have elucidated the precise binding site of Lumacaftor. It inserts into a hydrophobic pocket within TMD1, at the interface with the cell membrane.[7][8] This pocket is formed by transmembrane helices 1, 2, 3, and 6. By binding to this site, Lumacaftor acts as a molecular "glue," stabilizing the conformation of TMD1.[3][7] This early stabilization is believed to allosterically suppress the downstream folding defects in NBD1, enhancing the efficiency of inter-domain assembly between NBD1, MSD1, and MSD2, and allowing the protein to adopt a trafficking-competent conformation.[1][3]
Caption: Mechanism of Lumacaftor in stabilizing F508del-CFTR at the ER.
Quantitative Data on Lumacaftor Efficacy
The efficacy of Lumacaftor has been quantified using various in vitro assays, primarily in cell lines expressing F508del-CFTR and, critically, in primary human bronchial epithelial (HBE) cells derived from CF patients.
| Parameter | Cell System | Value | Reference |
| EC₅₀ for Chloride Transport | Fischer Rat Thyroid (FRT) cells | 0.5 µM | [9] |
| EC₅₀ for CFTR Maturation | Fischer Rat Thyroid (FRT) cells | 0.1 µM | [9] |
| Restored Chloride Secretion | F508del/F508del HBE cells | ~15% of non-CF HBE | [4] |
| Restored Chloride Secretion (with VX-770) | F508del/F508del HBE cells | ~25% of non-CF HBE | [10] |
| Reduction in Sweat Chloride (in vivo) | F508del/F508del Patients (2-11 yrs) | Mean reduction of 26.8 mmol/L | [11][12] |
| Improvement in Intestinal Current (ex vivo) | F508del/F508del Patients (2-11 yrs) | Rescue to ~30.5% of normal | [11][12] |
| F508del-CFTR Half-life (Band C) | CFBE41o- cells | ~2 hours (vs. ~1 hr with vehicle) | [13] |
Key Experimental Protocols
The evaluation of CFTR corrector compounds relies on a suite of biochemical and functional assays to measure the rescue of protein maturation and channel function.
Western Blotting for CFTR Maturation
Objective: To biochemically assess the efficacy of a corrector by quantifying the conversion of the immature, core-glycosylated CFTR (Band B, ~150-160 kDa) to the mature, complex-glycosylated form that has passed through the Golgi (Band C, ~170-180 kDa).[14]
Methodology:
-
Cell Culture and Treatment: Plate human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) and grow to confluence. Incubate cells with Lumacaftor (typically 1-5 µM) or vehicle control (DMSO) for 24-48 hours at 37°C.[15]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[13]
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Solubilize 20-30 µg of total protein in 2X Laemmli sample buffer containing 50 mM DTT. Heat samples at 37°C or 65°C for 15 minutes (avoid boiling, which can cause CFTR aggregation).[16]
-
SDS-PAGE: Separate proteins on a 6% or 4-15% gradient Tris-Glycine polyacrylamide gel.[16]
-
Protein Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.
-
Immunoblotting:
-
Block the membrane for at least 1 hour in 5% non-fat milk or a commercial blocking buffer (e.g., Li-Cor Intercept).[16]
-
Incubate overnight at 4°C with a primary antibody specific for CFTR (e.g., clone 596 or 24-1).
-
Wash membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate for 1 hour with an appropriate HRP- or fluorescently-conjugated secondary antibody.
-
-
Detection & Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system. Quantify the density of Band B and Band C. Corrector efficacy is often expressed as the ratio of Band C to Band B (or C / (B+C)).[15]
Caption: Standard experimental workflow for CFTR Western Blot analysis.
Ussing Chamber Assay for Transepithelial Chloride Secretion
Objective: To provide a gold-standard functional measurement of CFTR-mediated ion transport across a polarized epithelial monolayer. This assay quantifies the net effect of corrector treatment on CFTR function at the apical membrane.[17]
Methodology:
-
Cell Culture: Culture primary HBE cells from F508del homozygous donors on permeable supports (e.g., Transwell® or Snapwell®) at an air-liquid interface (ALI) for 4-6 weeks to allow for full differentiation into a polarized, mucociliary epithelium.[17][18]
-
Corrector Incubation: Treat the differentiated epithelia with Lumacaftor (e.g., 3 µM) added to the basolateral medium for 24-48 hours.[19]
-
Ussing Chamber Setup: Mount the permeable support between the two halves of an Ussing chamber. Fill both apical and basolateral chambers with identical Ringer's solution (e.g., Krebs-bicarbonate) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Short-Circuit Current (Isc) Measurement:
-
Clamp the transepithelial voltage to 0 mV using a voltage clamp amplifier. The resulting current is the short-circuit current (Isc), representing net ion transport.
-
Allow Isc to stabilize to a baseline reading.
-
Step 1 (ENaC Inhibition): Add amiloride (B1667095) (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). The resulting decrease in Isc reflects sodium absorption.
-
Step 2 (CFTR Activation): Add a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to both chambers to raise intracellular cAMP and maximally activate PKA-dependent CFTR channels.
-
Step 3 (CFTR Potentiation): For corrector-rescued F508del-CFTR, which still exhibits a gating defect, add a potentiator like VX-770 (Ivacaftor, 1 µM) to the apical chamber to maximize channel open probability.[15]
-
Step 4 (CFTR Inhibition): Finally, add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the stimulated current is CFTR-dependent.
-
-
Data Analysis: The primary outcome is the change in Isc (ΔIsc) following stimulation with Forskolin and/or the potentiator. This value is compared between vehicle- and Lumacaftor-treated epithelia to determine the functional rescue.
Conclusion
Lumacaftor (VX-809), also identified as corrector 13 in some contexts, was a significant step forward in the development of targeted therapies for Cystic Fibrosis. By directly binding to and stabilizing the first transmembrane domain of the F508del-CFTR protein, it partially overcomes the primary folding defect, allowing a fraction of the mutant protein to traffic to the cell surface and function as a chloride channel.[3][5] While its efficacy as a monotherapy is modest, restoring function to approximately 15% of wild-type levels, it established the viability of the corrector approach.[4] The knowledge gained from its mechanism of action and the limitations of its efficacy, such as the residual gating defect of the rescued protein, paved the way for the development of next-generation correctors and combination therapies (e.g., Trikafta) that achieve much greater levels of functional restoration. The experimental protocols detailed herein remain the cornerstone for the preclinical evaluation of all new CFTR modulator compounds.
References
- 1. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanomechanics combined with HDX reveals allosteric drug binding sites of CFTR NBD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of a phase IIa study of VX-809, an investigational CFTR corrector compound, in subjects with cystic fibrosis homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conformational Variability in Ground-State CFTR Lipoprotein Particle Cryo-EM Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years [frontiersin.org]
- 12. Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 17. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 18. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Technical Guide to the Binding Site of CFTR Corrector 13 (Tezacaftor)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the current understanding of the binding site and mechanism of action for CFTR corrector 13 (VX-661, Tezacaftor). By leveraging data from cryogenic electron microscopy (cryo-EM), computational modeling, and functional assays, we provide a comprehensive resource for professionals engaged in cystic fibrosis research and the development of novel CFTR modulators.
Executive Summary
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, with the F508del mutation being the most prevalent. This mutation leads to misfolding and premature degradation of the CFTR protein, preventing its transit to the cell surface to function as a chloride ion channel. CFTR correctors are a class of drugs that partially rescue this defect. Corrector 13, Tezacaftor, is a second-generation corrector designed to improve upon the efficacy and safety profile of its predecessor, Lumacaftor (VX-809). Structural and functional studies have pinpointed the primary binding site of Tezacaftor to a specific pocket within the CFTR protein, elucidating its mechanism of action.
The Binding Site of Corrector 13 on the CFTR Protein
High-resolution structural data has been pivotal in identifying the direct interaction between Tezacaftor and the CFTR protein.
Cryo-Electron Microscopy (Cryo-EM) Revelations
Cryo-EM structures of human CFTR in complex with Tezacaftor have definitively located its binding site within a hydrophobic pocket of the first transmembrane domain (TMD1), also known as membrane-spanning domain 1 (MSD1)[1][2][3][4]. This pocket is formed by the convergence of four transmembrane helices. The binding of Tezacaftor to this site is a critical early event in its corrective action[3][4].
Key Interacting Residues
The interaction between Tezacaftor and TMD1 is stabilized by a network of hydrophobic and polar contacts. While sharing a similar binding paradigm with Lumacaftor, specific residues are critical for the binding of these Type I correctors. Mutational analyses of residues within this pocket have demonstrated a loss of corrector efficacy, confirming the functional importance of this binding site[3][4]. Key residues lining this pocket include R74, L195, A198, and S364[5].
Computational Modeling and Docking Studies
In silico molecular docking and dynamics simulations complement the cryo-EM data, predicting favorable binding energies for Tezacaftor within the TMD1 pocket[1][6][7]. These computational approaches have also explored other potential, albeit lower-affinity, interaction sites. For instance, some studies suggest that the F508del mutation may create a secondary binding site in the first nucleotide-binding domain (NBD1)[1][6]. However, the primary and functionally dominant binding site remains within TMD1[2][3].
Mechanism of Action: From Binding to Functional Rescue
The binding of Tezacaftor to TMD1 initiates a cascade of events that allosterically corrects the misfolding of the F508del-CFTR protein.
Stabilization of the First Transmembrane Domain
The primary mechanistic role of Tezacaftor is to act as a molecular "splint" or chaperone, stabilizing the thermodynamically unstable TMD1 at an early stage of CFTR biogenesis[3][4][5]. This stabilization prevents the premature ubiquitination and proteasomal degradation of the nascent CFTR polypeptide chain[3][4].
Allosteric Correction of Domain Assembly
By stabilizing TMD1, Tezacaftor facilitates the correct inter-domain assembly between TMD1 and NBD1, as well as other subsequent domain-domain interactions that are disrupted by the F508del mutation[2][8]. This allosteric rescue allows the F508del-CFTR protein to bypass the endoplasmic reticulum quality control checkpoints.
Enhanced Maturation and Trafficking
The net result of Tezacaftor's action is an increase in the conformational maturation of the F508del-CFTR protein. This is observable as a shift from the core-glycosylated immature form (Band B) to the complex-glycosylated mature form (Band C) in Western blot analysis[9]. This mature form can then traffic from the Golgi apparatus to the apical membrane of epithelial cells[8][10].
Data Presentation: Quantitative Analysis of Corrector 13 Efficacy
The following tables summarize key quantitative data from representative studies evaluating the efficacy of Tezacaftor in rescuing F508del-CFTR function.
Table 1: Functional Rescue of F508del-CFTR in Primary Human Bronchial Epithelial (HBE) Cells
| Treatment Condition | Short-Circuit Current (Isc) (% of Wild-Type) | Reference |
| Vehicle (DMSO) | < 5% | [11] |
| Tezacaftor (VX-661) | ~15-25% | [12] |
| Tezacaftor + Ivacaftor | ~20-30% | [13] |
| Elexacaftor + Tezacaftor + Ivacaftor | ~60-70% | [12] |
Table 2: Maturation of F508del-CFTR Protein
| Treatment Condition | Ratio of Mature (Band C) to Immature (Band B) Protein | Reference |
| Vehicle (DMSO) | Low | [9] |
| Tezacaftor (VX-661) | Significantly Increased | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Cryo-Electron Microscopy of CFTR-Corrector Complex
-
Protein Expression and Purification: Human CFTR (wild-type or F508del) is overexpressed in a suitable cell line (e.g., HEK293). Cells are harvested and the protein is solubilized from membranes using detergents (e.g., Lauryl Maltose Neopentyl Glycol).
-
Complex Formation: Purified CFTR is incubated with a molar excess of Tezacaftor.
-
Grid Preparation: The CFTR-Tezacaftor complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Grids are imaged in a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Movie frames are aligned, and particle images are picked, classified, and reconstructed into a high-resolution 3D map using software such as RELION or CryoSPARC.
-
Model Building and Refinement: An atomic model of the CFTR-Tezacaftor complex is built into the cryo-EM density map and refined.
Ussing Chamber Assay for CFTR Function
-
Cell Culture: Primary human bronchial epithelial cells homozygous for the F508del mutation are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Corrector Incubation: Cells are incubated with Tezacaftor (typically 1-10 µM) or vehicle (DMSO) for 24-48 hours to allow for protein correction and trafficking.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, and both apical and basolateral sides are bathed in physiological solutions. The system measures the short-circuit current (Isc), an indicator of net ion transport.
-
Pharmacological Stimulation: To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is first blocked with amiloride. Then, CFTR is activated by adding a cAMP agonist like forskolin (B1673556) to the basolateral solution. A potentiator like Ivacaftor can also be added to the apical side to maximize channel opening.
-
Inhibition: Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is mediated by CFTR. The difference in current before and after inhibition represents the CFTR-dependent Isc.
Western Blot for CFTR Maturation
-
Cell Lysis: Cells treated with Tezacaftor or vehicle are lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Immunoblotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for CFTR.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate. The immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR can be distinguished by their different molecular weights.
Photoaffinity Labeling
-
Probe Synthesis: A photo-reactive analog of Tezacaftor is synthesized, containing a photolabile group (e.g., a diazirine) and an affinity tag (e.g., biotin (B1667282) or a click-chemistry handle)[14][15][16].
-
Cellular Labeling: Live cells expressing CFTR are incubated with the photoaffinity probe.
-
Photocrosslinking: The cells are exposed to UV light to activate the photolabile group, leading to covalent crosslinking of the probe to its binding partner(s).
-
Enrichment and Identification: The cells are lysed, and the biotin-tagged protein complexes are enriched using streptavidin affinity chromatography. The enriched proteins are then identified by mass spectrometry to confirm direct binding to CFTR and identify potential off-targets[17][18].
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and experimental procedures described in this guide.
Caption: Mechanism of action for this compound (Tezacaftor).
Caption: Experimental workflow for the Ussing Chamber Assay.
Caption: Workflow for Photoaffinity Labeling to identify binding partners.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of CFTR correction by type I folding correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Consequences of CFTR Interactions in Cystic Fibrosis [mdpi.com]
- 6. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cff.org [cff.org]
- 9. cff.org [cff.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Capturing the direct binding of CFTR correctors to CFTR using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 13. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. summit.sfu.ca [summit.sfu.ca]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: Early-Stage Research on the Efficacy of CFTR Corrector 11 (Formerly CFTR Corrector 13)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage, preclinical research on the efficacy of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector known as CFTR Corrector 11, which has also been referred to as CFTR Corrector 13 and is identified by the catalog number HY-153133. This document synthesizes available data on its potency, summarizes key experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in the field of cystic fibrosis therapeutics.
Quantitative Efficacy Data
CFTR Corrector 11 has been identified as a small molecule that enhances the function of the CFTR protein. The primary quantitative measure of its efficacy reported in early-stage research is its half-maximal effective concentration (EC50).
| Compound Identifier | Common Name(s) | Efficacy Metric | Value | Notes |
| HY-153133 | CFTR Corrector 11, this compound, SVQ18, Compound 133 | EC50 | 3.14 µM | Efficacy is reported to be enhanced when used in combination with Lumacaftor. |
Table 1: Efficacy of CFTR Corrector 11. This table summarizes the reported in vitro efficacy of CFTR Corrector 11. The EC50 value indicates the concentration of the compound required to achieve 50% of its maximum effect in cellular assays.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments typically used to evaluate the efficacy of CFTR correctors like CFTR Corrector 11. These protocols are based on standard practices in the field as specific detailed protocols for this particular compound are not publicly available in peer-reviewed literature but are likely described in patent filings such as WO2014210159A1.
Cell Culture and Compound Treatment
-
Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing human F508del-CFTR are a common model system. Primary human bronchial epithelial (hBE) cells from cystic fibrosis patients are also used for more physiologically relevant data.
-
Culture Conditions: Cells are maintained in appropriate culture media and conditions (e.g., 37°C, 5% CO2). For hBE cells, they are often cultured at an air-liquid interface (ALI) to promote differentiation.
-
Compound Incubation: Cells are incubated with varying concentrations of CFTR Corrector 11, often for 24-48 hours, to allow for the correction of the misfolded F508del-CFTR protein. A vehicle control (e.g., DMSO) is run in parallel. Combination studies with other correctors, such as Lumacaftor, or potentiators would involve co-incubation.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial monolayer.
-
Cell Plating: Differentiated epithelial cells (e.g., hBE cells) are grown on permeable filter supports.
-
Chamber Setup: The filter supports are mounted in an Ussing chamber, separating the apical and basolateral compartments. Both sides are bathed in physiological saline solutions.
-
Measurement: A voltage clamp is used to maintain a transepithelial potential of 0 mV, and the short-circuit current (Isc) is measured.
-
Stimulation and Inhibition:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (a cAMP agonist) is added to stimulate CFTR activity, leading to an increase in Isc.
-
A CFTR potentiator (e.g., Genistein or VX-770) may be added to further activate the corrected CFTR channels.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc upon stimulation is a measure of CFTR-mediated chloride secretion and thus the efficacy of the corrector.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a 3D model to assess CFTR function.
-
Organoid Culture: Intestinal organoids are derived from rectal biopsies of cystic fibrosis patients and cultured in a 3D Matrigel matrix.
-
Corrector Treatment: Organoids are incubated with CFTR Corrector 11 for 24-48 hours.
-
Assay:
-
Baseline images of the organoids are captured.
-
Forskolin is added to the culture medium to activate CFTR.
-
Time-lapse imaging is used to monitor the swelling of the organoids over several hours. Swelling is caused by fluid secretion into the organoid lumen, which is dependent on CFTR function.
-
-
Data Analysis: The change in organoid size (area or volume) over time is quantified to determine the level of CFTR function restored by the corrector.
Western Blot for CFTR Maturation
This biochemical assay assesses the glycosylation state of the CFTR protein, which is indicative of its processing through the endoplasmic reticulum and Golgi apparatus.
-
Cell Lysis: Cells treated with the corrector are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with antibodies specific for CFTR.
-
Detection: The different forms of CFTR are visualized:
-
Band B: The immature, core-glycosylated form located in the ER.
-
Band C: The mature, complex-glycosylated form that has trafficked through the Golgi and is present at the cell surface.
-
-
Data Analysis: The ratio of Band C to Band B is calculated. An increase in this ratio indicates improved CFTR maturation and trafficking, signifying corrector efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to CFTR correction and the experimental procedures used to evaluate corrector compounds.
Figure 1: Mechanism of Action for CFTR Corrector 11. This diagram illustrates the proposed mechanism by which CFTR Corrector 11 rescues the F508del-CFTR protein from degradation.
Figure 2: Ussing Chamber Experimental Workflow. This flowchart outlines the sequential steps involved in measuring CFTR function using the Ussing chamber assay.
Figure 3: Western Blot Workflow for CFTR Maturation. This diagram details the process of assessing CFTR protein maturation using Western blotting.
Methodological & Application
Application Notes and Protocols for Testing CFTR Corrector Efficacy In Vitro
Introduction
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] This gene encodes the CFTR protein, an anion channel responsible for regulating salt and water balance across epithelial surfaces.[3][4][5] Mutations can lead to a dysfunctional protein, with the most common mutation, F508del, causing the protein to misfold and be prematurely degraded, thus preventing it from reaching the cell membrane.[4][6]
CFTR correctors are small molecules designed to rescue these folding and trafficking defects, increasing the amount of functional CFTR protein at the cell surface.[1][6][7] This document provides detailed protocols for two primary in vitro assays used to evaluate the efficacy of CFTR correctors: the Forskolin-Induced Swelling (FIS) assay in patient-derived organoids and the Ussing chamber assay on epithelial cell monolayers. These assays are crucial in the research and development of novel CFTR modulators.[7][8]
Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids
Application Note
The Forskolin-Induced Swelling (FIS) assay is a robust, medium-to-high throughput method for assessing the function of the CFTR channel in a 3D cell culture model.[9][10] Patient-derived intestinal or nasal organoids, which are self-organizing structures that replicate the in vivo physiology of the epithelium, are utilized for this assay.[2][11][12]
The principle of the assay is based on the CFTR protein's function as a chloride ion channel. When the CFTR channel is activated, it secretes chloride ions into the lumen of the organoid.[13] This creates an osmotic gradient that drives water into the lumen, causing the organoid to swell.[10][13] Forskolin (B1673556), an adenylate cyclase activator, is used to increase intracellular cAMP levels, which in turn activates the CFTR channel.[9][13] The extent of swelling, quantified by live-cell imaging, serves as a direct measure of CFTR function.[9][13] To test the efficacy of a corrector, organoids are pre-incubated with the compound for 24-48 hours to allow for the rescue and trafficking of the mutant CFTR protein to the cell surface before stimulation with forskolin.[9][11][14]
Signaling Pathway and Experimental Workflow
Caption: Forskolin-induced CFTR activation pathway.
Caption: Forskolin-Induced Swelling (FIS) assay workflow.
Experimental Protocol
Materials:
-
Patient-derived intestinal or nasal organoids
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid expansion medium
-
96-well plates
-
This compound (and other correctors for comparison, e.g., Elexacaftor/Tezacaftor)
-
Forskolin (stock solution in DMSO)
-
Calcein Green AM (optional)
-
Automated live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Organoid Seeding:
-
Culture and expand patient-derived organoids according to standard protocols.
-
Harvest and mechanically dissociate organoids into small fragments.
-
Resuspend organoid fragments in the basement membrane matrix on ice.
-
Seed 3-5 µL drops containing 30-80 organoids into the center of wells in a 96-well plate.[9]
-
Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify.[9][11]
-
Add 100 µL of pre-warmed organoid expansion medium to each well.
-
-
Corrector Incubation:
-
Prepare the desired concentrations of this compound and control correctors (e.g., Elexacaftor/Tezacaftor) in the expansion medium. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the corrector-containing medium.
-
Incubate the plate for 18-48 hours at 37°C and 5% CO2 to allow for CFTR rescue.[9][11]
-
-
Forskolin Stimulation and Imaging:
-
Just before imaging, replace the medium with a buffer suitable for imaging (e.g., bicarbonate-free buffer). If desired, add a live-cell stain like Calcein Green for better visualization.[9][13]
-
Place the 96-well plate into the live-cell imaging system pre-heated to 37°C.
-
Capture initial images of the organoids (t=0).
-
Add forskolin to the wells at a final concentration of 5-10 µM to stimulate CFTR activity.[11][13]
-
Immediately begin time-lapse imaging, capturing images every 10-20 minutes for at least 1-2 hours.[2]
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area of each organoid at every time point.
-
Normalize the area at each time point to the initial area at t=0.
-
Plot the relative increase in area over time.
-
Calculate the Area Under the Curve (AUC) for each condition to quantify the total swelling response.[13]
-
Compare the AUC values from Corrector 13-treated organoids to those from vehicle control and other known correctors.
-
Data Presentation
Table 1: Comparative Efficacy of CFTR Correctors in F508del/F508del Intestinal Organoids (Illustrative Data)
| Treatment Group | Concentration | Incubation Time (h) | Swelling Response (AUC, arbitrary units) | Fold Change vs. Vehicle |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 0.1% | 24 | 150 ± 25 | 1.0 |
| Corrector 13 | 3 µM | 24 | User-defined | User-defined |
| Lumacaftor/Ivacaftor | 3 µM / 3 µM | 24 | 450 ± 60 | 3.0 |
| Tezacaftor/Ivacaftor | 3 µM / 3 µM | 24 | 600 ± 75 | 4.0 |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | 3 µM / 3 µM / 3 µM | 24 | 950 ± 110 | 6.3 |
Data are presented as mean ± standard deviation. Ivacaftor (a potentiator) is added simultaneously with forskolin to maximize channel opening.
Ussing Chamber Assay
Application Note
The Ussing chamber assay is considered a gold standard for studying epithelial ion transport.[7][8] It provides a direct, quantitative measurement of ion flow across a polarized epithelial cell monolayer.[7] For CFTR research, this technique is used to measure the short-circuit current (Isc), which represents the net ion transport across the epithelium when the transepithelial voltage is clamped to zero.[7]
Cells expressing the mutant CFTR (such as primary human bronchial epithelial cells, HBE) are cultured on permeable supports to form a tight monolayer that separates two chambers (apical and basolateral).[7][8] The monolayer is pre-treated with the CFTR corrector to rescue the protein. During the assay, the change in Isc upon sequential addition of a CFTR agonist (like forskolin) and a CFTR-specific inhibitor provides a precise measure of CFTR-mediated chloride secretion.[7] An effective corrector will result in a significantly larger forskolin-stimulated Isc compared to the vehicle control.
Experimental Workflow
Caption: Ussing chamber assay experimental workflow.
Experimental Protocol
Materials:
-
Polarized epithelial cells (e.g., CFBE41o- or primary HBE cells homozygous for F508del) cultured on permeable supports
-
Ussing chamber system with electrodes and amplifier
-
Ringer's solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2
-
This compound
-
Amiloride
-
Forskolin
-
CFTR Potentiator (e.g., Ivacaftor, Genistein)
-
CFTR specific inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells on permeable supports until a confluent, high-resistance monolayer is formed (TEER > 400 Ω·cm²).
-
Treat the monolayers by adding this compound or vehicle control to the culture medium and incubate for 24-48 hours.[7]
-
-
Ussing Chamber Mounting:
-
Prepare fresh Ringer's solution, warm to 37°C, and continuously gas with 95% O2 / 5% CO2.
-
Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber, ensuring a tight seal.[7]
-
Fill both apical and basolateral chambers with an equal volume of the prepared Ringer's solution.[7]
-
Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
-
Pharmacological Assay:
-
Record the baseline Isc.
-
Step 1: Add amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. Wait for the Isc to stabilize.
-
Step 2: Add a CFTR agonist, typically forskolin (e.g., 10-20 µM), to both chambers to activate rescued CFTR channels. Record the peak increase in Isc.
-
Step 3: (Optional but recommended) Add a CFTR potentiator (e.g., 1-10 µM Ivacaftor or 50 µM Genistein) to the apical chamber to achieve maximal CFTR channel activity.
-
Step 4: Add a specific CFTR inhibitor (e.g., 10-20 µM CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-mediated. The Isc should return to near the post-amiloride baseline.
-
-
Data Analysis:
-
The primary endpoint is the change in short-circuit current (ΔIsc) following stimulation with forskolin and/or a potentiator.
-
Calculate the ΔIsc by subtracting the stable current before stimulation from the peak current after stimulation.
-
Compare the mean ΔIsc from Corrector 13-treated monolayers to the vehicle control group.
-
Data Presentation
Table 2: Ussing Chamber Analysis of Corrector Efficacy in F508del HBE Cells (Illustrative Data)
| Treatment Group | Concentration | Incubation Time (h) | Forskolin-Stimulated ΔIsc (µA/cm²) | % of Wild-Type CFTR Function |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 0.1% | 48 | 2.5 ± 0.8 | ~2% |
| Corrector 13 | 5 µM | 48 | User-defined | User-defined |
| Lumacaftor (VX-809) | 3 µM | 48 | 15.6 ± 3.1 | ~15% |
| Elexacaftor/Tezacaftor | 3 µM / 3 µM | 48 | 45.2 ± 5.5 | ~40-50% |
| Wild-Type (Non-CF) HBE | N/A | N/A | 105.0 ± 12.0 | 100% |
Data are presented as mean ± standard deviation. ΔIsc values are typically measured after the addition of both forskolin and a potentiator.
Understanding the Mechanism of CFTR Correction
Application Note
CFTR correctors are classified based on their mechanism of action, which relates to the specific structural defect they rescue in the mutant protein.[1] For the F508del mutation, multiple defects exist, including instability in the Nucleotide-Binding Domain 1 (NBD1), improper assembly of NBD1 with other domains, and defects in NBD2.[1][4]
-
Type I Correctors (e.g., Lumacaftor, Tezacaftor): These molecules act as pharmacological chaperones, binding directly to the CFTR protein to stabilize the interface between the first membrane-spanning domain (MSD1) and NBD1.[1][3] This helps to correct the primary folding defect.
-
Type II Correctors (e.g., Elexacaftor): These correctors are thought to stabilize NBD2 and improve its interaction with other domains, providing a complementary rescue mechanism to Type I correctors.[1][4]
-
Type III Correctors: These are compounds that directly stabilize the mutant NBD1 domain.[1]
Understanding the class of a new compound like "Corrector 13" is essential for rational drug design and developing effective combination therapies, such as the triple-combination Elexacaftor/Tezacaftor/Ivacaftor, which utilizes multiple mechanisms to achieve a high level of CFTR rescue.[1][4]
Caption: CFTR protein domains and corrector targets.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mechanism of CFTR correction by type I folding correctors | bioRxiv [biorxiv.org]
- 4. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. CFTR Modulator Response in Nasal Organoids Derived from People with Cystic Fibrosis [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note and Protocols: Measuring CFTR Corrector 13 Activity with the YFP Halide Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a crucial chloride and bicarbonate channel.[1][2] The most prevalent mutation, F508del, leads to protein misfolding and retention in the endoplasmic reticulum (ER), preventing its trafficking to the plasma membrane.[1] CFTR correctors are a class of small molecules designed to rescue the trafficking of mutant CFTR to the cell surface, thereby restoring its function.[1] High-throughput screening (HTS) methods are essential for identifying and characterizing new corrector compounds.[1][3][4] The Yellow Fluorescent Protein (YFP)-based halide assay is a robust and widely used functional assay for this purpose.[1][5] This cell-based assay measures CFTR-mediated halide transport by monitoring the quenching of YFP fluorescence upon iodide influx.[5][6] The rate of fluorescence quenching is directly proportional to the amount of functional CFTR at the cell surface.[1] This document provides a detailed protocol for measuring the activity of a novel compound, CFTR Corrector 13, using the YFP halide assay.
Assay Principle and Signaling Pathway
The YFP halide assay relies on cells, typically Fischer Rat Thyroid (FRT) or human bronchial epithelial (CFBE41o-) cells, that are stably co-transfected to express both mutant CFTR (e.g., F508del-CFTR) and a halide-sensitive YFP variant (YFP-H148Q/I152L).[1][7] In their basal state, cells expressing F508del-CFTR retain the misfolded protein in the ER, resulting in minimal functional channels at the plasma membrane.
When treated with a CFTR corrector, such as Corrector 13, the F508del-CFTR protein folding and processing are improved, allowing it to traffic to and insert into the cell membrane.[8] To measure the function of these rescued channels, the cells are first stimulated with a CFTR activator cocktail (e.g., Forskolin and Genistein) to open the channel pore.[5][9] Subsequently, an iodide-containing solution is rapidly added. The influx of iodide ions through the active CFTR channels quenches the intracellular YFP fluorescence.[6] A fluorescence plate reader monitors the decrease in fluorescence over time, and the initial rate of quenching serves as a quantitative measure of CFTR channel activity.[5]
Figure 1: Principle of the YFP halide assay for measuring CFTR corrector activity.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| FRT Cells co-expressing F508del-CFTR and YFP-H148Q/I152L | In-house or Vendor | Maintain in Coon's modified Ham's F12 with 10% FBS.[1] |
| Black, clear-bottom 96- or 384-well microplates | Greiner, Corning | Tissue-culture treated.[1][5] |
| This compound | N/A | Dissolved in DMSO to create a 10 mM stock solution. |
| VX-809 (Lumacaftor) | Selleck Chemicals | Positive control. Dissolve in DMSO. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Vehicle control. |
| Forskolin (FSK) | Sigma-Aldrich | Prepare a 20 mM stock in DMSO.[5] |
| Genistein | Sigma-Aldrich | Prepare a 50 mM stock in DMSO.[5] |
| Phosphate-Buffered Saline (PBS) | Gibco | |
| Chloride Buffer | In-house | 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4. |
| Iodide Buffer | In-house | 137 mM NaI, 4.7 mM KI, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4. |
| Fluorescence Plate Reader | Molecular Devices, etc. | Equipped with injectors and capable of kinetic reads. |
Experimental Workflow and Protocols
The overall workflow involves seeding cells, incubating them with the test corrector compound, and then performing the YFP quenching assay.
Figure 2: High-level experimental workflow for the CFTR corrector assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture FRT cells stably co-expressing F508del-CFTR and halide-sensitive YFP in standard conditions.
-
Trypsinize and resuspend the cells in a fresh culture medium.
-
Seed the cells into black-wall, clear-bottom 96-well microplates at a density that will result in a confluent monolayer the next day.[5]
Day 2: Compound Incubation
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range for a dose-response curve is 0.01 µM to 30 µM.
-
Include negative controls (0.1% DMSO vehicle) and positive controls (e.g., 10 µM VX-809 or low-temperature incubation at 27°C).[7]
-
Carefully remove the old medium from the cell plate and add the medium containing the test compounds.
-
Incubate the plate for 18-24 hours at 37°C to allow the corrector to rescue F508del-CFTR trafficking.[5][7]
Day 3: YFP Halide Quenching Assay
-
Plate Preparation:
-
Assay Execution:
-
Remove the compound-containing medium from all wells.
-
Wash the cell monolayer twice with 100 µL of PBS.
-
Add 50 µL of the activation cocktail (Forskolin + Genistein) to each well.[5]
-
Immediately place the plate into the fluorescence reader.
-
Begin the kinetic read, recording baseline fluorescence for 5-10 seconds.
-
Using the reader's injector, rapidly add 100 µL of Iodide Buffer to each well.
-
Continue recording the fluorescence decay for an additional 60-120 seconds.
-
Data Analysis and Presentation
The primary output is the rate of fluorescence quenching (dF/dt), which is proportional to the iodide influx and thus to the CFTR activity.[5]
-
Calculate Quenching Rate: For each well, determine the initial slope of the fluorescence decay curve immediately following iodide addition. This can be calculated using linear regression on the first 10-15 seconds of the quenching phase.
-
Normalization:
-
Subtract the average rate of the vehicle control (DMSO) from all data points to correct for background.
-
Normalize the activity of Corrector 13 to the positive control (e.g., VX-809). The activity of the positive control is set to 100%.
-
% Activity = (Rate_Compound - Rate_Vehicle) / (Rate_PositiveControl - Rate_Vehicle) * 100
-
-
Dose-Response Curve: Plot the normalized % Activity against the logarithm of Corrector 13 concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy (Eₘₐₓ).
Representative Data for Corrector 13
The following tables summarize hypothetical quantitative data for this compound, compared with a vehicle and a known corrector (VX-809).
Table 1: Raw YFP Quenching Rates
| Treatment | Concentration (µM) | Mean Quenching Rate (dF/dt) | Std. Deviation |
| Vehicle (DMSO) | 0 | 0.08 | 0.02 |
| VX-809 | 10 | 1.55 | 0.15 |
| Corrector 13 | 0.1 | 0.25 | 0.04 |
| Corrector 13 | 0.3 | 0.68 | 0.07 |
| Corrector 13 | 1.0 | 1.21 | 0.11 |
| Corrector 13 | 3.0 | 1.62 | 0.16 |
| Corrector 13 | 10.0 | 1.75 | 0.18 |
| Corrector 13 | 30.0 | 1.78 | 0.20 |
Table 2: Dose-Response Analysis of Corrector 13
| Compound | EC₅₀ (µM) | Eₘₐₓ (% of VX-809) |
| Corrector 13 | 0.85 | 114% |
Conclusion
The YFP halide assay is a highly effective and scalable method for quantifying the functional rescue of mutant CFTR by corrector compounds.[1][3][6] The detailed protocol provided here enables researchers to reliably measure the potency and efficacy of novel molecules like this compound. The quantitative data, presented in clear tabular format, facilitates direct comparison between different compounds and is crucial for advancing CF drug discovery programs. This assay serves as a primary screening tool to identify promising hits for further characterization in more complex systems, such as primary human bronchial epithelial cells or patient-derived organoids.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 7. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Evaluating CFTR Corrector 13 Using FRT, HEK, and CFBE Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein functions as a chloride and bicarbonate channel at the apical surface of epithelial cells.[2][3] The most common mutation, F508del, leads to a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, resulting in a significant reduction of CFTR channels at the cell surface.[4] CFTR correctors are a class of small molecules designed to rescue the trafficking and processing of misfolded CFTR mutants, increasing the density of the protein at the plasma membrane.[5][6][7]
This document provides detailed application notes and protocols for the preclinical evaluation of a novel investigational compound, CFTR Corrector 13 , using three well-established cell line models: Fischer Rat Thyroid (FRT), Human Embryonic Kidney 293 (HEK293), and Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells. Each cell line offers unique advantages for characterizing the biochemical and functional effects of CFTR correctors.
Cell Line Models for CFTR Corrector Studies
Fischer Rat Thyroid (FRT) Cells
FRT cells are a polarized epithelial cell line that forms high-resistance monolayers, making them an excellent model for studying transepithelial ion transport in Ussing chambers.[8][9] They have been a "workhorse" for CFTR drug discovery and have been used by the U.S. Food and Drug Administration (FDA) to support label expansion for CFTR modulators for rare mutations.[8][10] Since they do not endogenously express CFTR, they provide a null background for the stable expression of wild-type or mutant CFTR variants.[8]
Primary Use for Corrector 13: Quantitative assessment of corrector-rescued F508del-CFTR channel function via electrophysiological assays.
Human Embryonic Kidney 293 (HEK293) Cells
HEK293 cells are a human-derived cell line known for their high transfection efficiency, making them ideal for overexpressing proteins of interest.[11] While they do not form polarized monolayers, they are invaluable for biochemical studies, such as Western blotting to assess protein maturation, and for medium- to high-throughput functional screens using membrane potential assays.[11][12]
Primary Use for Corrector 13: Determining the effect of the corrector on F508del-CFTR protein maturation and for initial functional screening.
Cystic Fibrosis Bronchial Epithelial (CFBE41o-) Cells
The CFBE41o- cell line is derived from the bronchial epithelium of a CF patient homozygous for the F508del mutation.[13][14] These cells are of human airway origin and can form polarized, electrically tight monolayers, providing a more physiologically relevant context for studying CFTR correction.[13][14] They are a critical tool for validating corrector efficacy in a human bronchial epithelial background.
Primary Use for Corrector 13: Validating the functional rescue of endogenously relevant F508del-CFTR in a human airway cell model.
Data Presentation: Efficacy of this compound
The following tables summarize the hypothetical quantitative data obtained from evaluating this compound in the three cell line models.
Table 1: Biochemical Correction of F508del-CFTR Maturation in HEK293 Cells
| Treatment | Concentration | Band C / (B+C) Ratio* | EC₅₀ (µM) |
| Vehicle (DMSO) | 0.1% | 0.12 ± 0.03 | - |
| Corrector 13 | 0.1 µM | 0.25 ± 0.04 | 1.5 |
| Corrector 13 | 1 µM | 0.48 ± 0.06 | |
| Corrector 13 | 10 µM | 0.65 ± 0.05 | |
| Lumacaftor (Control) | 3 µM | 0.55 ± 0.07 | 1.0 |
*Band C represents the mature, complex-glycosylated CFTR, while Band B is the immature, core-glycosylated form. Data are presented as mean ± SD.
Table 2: Functional Rescue of F508del-CFTR in FRT and CFBE41o- Cells (Ussing Chamber)
| Cell Line | Treatment (24h) | Forskolin-Stimulated ΔIsc (µA/cm²) | % WT-CFTR Function* |
| FRT-F508del | Vehicle (0.1% DMSO) | 1.5 ± 0.4 | 3% |
| Corrector 13 (3 µM) | 22.8 ± 2.1 | 45% | |
| Lumacaftor (3 µM) | 18.5 ± 1.9 | 37% | |
| CFBE-F508del | Vehicle (0.1% DMSO) | 0.8 ± 0.3 | 2% |
| Corrector 13 (3 µM) | 15.2 ± 1.5 | 38% | |
| Lumacaftor (3 µM) | 11.6 ± 1.2 | 29% |
*Percent Wild-Type (WT) function is calculated relative to the forskolin-stimulated current in cells stably expressing WT-CFTR (FRT-WT ΔIsc ≈ 50 µA/cm²; CFBE-WT ΔIsc ≈ 40 µA/cm²). Data are presented as mean ± SD.
Table 3: Functional Rescue of F508del-CFTR in HEK293 Cells (Membrane Potential Assay)
| Treatment (24h) | Concentration | ΔF (RFU)* | Efficacy (% of WT-CFTR) | EC₅₀ (µM) |
| Vehicle (DMSO) | 0.1% | 150 ± 25 | 4% | - |
| Corrector 13 | 0.1 µM | 850 ± 60 | 21% | 1.2 |
| Corrector 13 | 1 µM | 1800 ± 110 | 45% | |
| Corrector 13 | 10 µM | 2450 ± 150 | 61% | |
| Lumacaftor (Control) | 3 µM | 2000 ± 130 | 50% | 0.8 |
*Change in Relative Fluorescence Units (RFU) upon CFTR activation. WT-CFTR response ≈ 4000 RFU. Data are presented as mean ± SD.
Mandatory Visualizations
Caption: CFTR protein maturation pathway and the mechanism of Corrector 13.
Caption: General experimental workflow for evaluating this compound.
Caption: Simplified diagram of the Ussing chamber setup.
Experimental Protocols
Protocol 1: Western Blot for CFTR Maturation in HEK293-F508del Cells
This protocol assesses the ability of Corrector 13 to rescue the processing of F508del-CFTR from its core-glycosylated form (Band B, ~150 kDa) to its complex-glycosylated, mature form (Band C, ~170 kDa).[3]
Materials:
-
HEK293 cells stably expressing F508del-CFTR
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Pen/Strep)
-
This compound and control corrector (e.g., Lumacaftor)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% acrylamide (B121943) recommended)
-
Nitrocellulose or PVDF membranes
-
Primary antibody: Anti-CFTR (e.g., clone 596 or M3A7)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed HEK293-F508del cells in 6-well plates.
-
At ~70-80% confluency, replace the medium with fresh medium containing various concentrations of Corrector 13 or controls (e.g., vehicle-DMSO, Lumacaftor).
-
Incubate for 24-48 hours at 37°C.[15]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the intensity of Band B and Band C. Calculate the maturation ratio as [Band C / (Band B + Band C)].
-
Protocol 2: Ussing Chamber Assay for CFTR Function in FRT or CFBE Cells
This protocol measures transepithelial chloride current (short-circuit current, Isc) across polarized cell monolayers to provide a quantitative measure of CFTR function.[3][15]
Materials:
-
FRT-F508del or CFBE41o- cells
-
Permeable filter supports (e.g., Transwells)
-
Ussing Chamber system with electrodes and amplifier
-
Ringer's solution (composition in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄, 10 D-glucose).[18] The solution should be gassed with 95% O₂/5% CO₂ to maintain a pH of ~7.4.[15][18]
-
Pharmacological agents: Amiloride, Forskolin (B1673556), Genistein, CFTRinh-172.
Procedure:
-
Cell Culture and Treatment:
-
Seed FRT or CFBE cells at high density onto permeable supports.
-
Culture for 7-21 days until a polarized monolayer with high transepithelial electrical resistance (TEER > 400 Ω·cm²) is formed.
-
Treat the cells by adding Corrector 13 or controls to the culture medium for 24-48 hours before the assay.[15]
-
-
Ussing Chamber Setup:
-
Pre-warm the Ussing chamber system and Ringer's solution to 37°C.
-
Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber.[15]
-
Fill both apical and basolateral chambers with an equal volume of pre-warmed, gassed Ringer's solution.
-
-
Electrophysiological Measurement:
-
Allow the system to equilibrate for 15-30 minutes and record the baseline Isc.
-
Step 1 (ENaC Inhibition): Add Amiloride (100 µM) to the apical chamber to block sodium channels. Wait for the Isc to stabilize at a new, lower baseline.[15]
-
Step 2 (CFTR Activation): Add Forskolin (10-20 µM) to the apical chamber to raise cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR. An increase in Isc reflects Cl- secretion.
-
Step 3 (CFTR Potentiation - Optional): Add a potentiator like Genistein (50 µM) or Ivacaftor (VX-770) to further stimulate channel activity.
-
Step 4 (CFTR Inhibition): Add a specific CFTR inhibitor, CFTRinh-172 (10 µM), to the apical chamber. The subsequent decrease in Isc confirms that the measured current was CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin and the inhibitor. The magnitude of the forskolin-stimulated, CFTRinh-172-sensitive Isc is the primary measure of corrector efficacy.
-
Protocol 3: Fluorescent Membrane Potential Assay in HEK293-F508del Cells
This assay provides a higher-throughput method to assess CFTR function by measuring changes in membrane potential upon channel activation.[12][19]
Materials:
-
HEK293 cells stably expressing F508del-CFTR
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Chloride-free buffer (e.g., Na-gluconate based)
-
Stimulus buffer containing CFTR activators (e.g., Forskolin, Genistein)
-
Fluorescence plate reader with fluidics injection capability (e.g., FlexStation)
Procedure:
-
Cell Seeding and Treatment:
-
Seed HEK293-F508del cells in 96- or 384-well plates.
-
At ~80-90% confluency, treat cells with Corrector 13 or controls for 24-48 hours at 37°C.
-
-
Dye Loading:
-
Remove the culture medium.
-
Add the membrane potential dye, prepared according to the manufacturer's instructions, to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's fluidics, inject the stimulus buffer containing CFTR activators.
-
Continue to record the fluorescence signal for 2-5 minutes. Activation of CFTR leads to an efflux of anions (e.g., Cl- or I-), causing membrane depolarization and a change in fluorescence.[12][20]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline to the peak response after stimulation.
-
Compare the ΔF from Corrector 13-treated cells to vehicle-treated and WT-CFTR expressing cells to determine the percent efficacy. Plot dose-response curves to determine the EC₅₀.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 4. CFTR and Ca2+ Signaling in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 8. cff.org [cff.org]
- 9. researchgate.net [researchgate.net]
- 10. Perspectives on the translation of in-vitro studies to precision medicine in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HEK‐293 cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR): a model for studying regulation of Cl− transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid membrane potential assay to monitor CFTR function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Creation and characterization of an airway epithelial cell line for stable expression of CFTR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blotting [bio-protocol.org]
- 17. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 18. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application of CFTR corrector 13 in primary human bronchial epithelial cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations disrupt the normal function of the CFTR protein, which acts as a chloride and bicarbonate channel on the surface of epithelial cells.[1][2][3] The most common mutation, F508del, causes the CFTR protein to misfold, leading to its retention in the endoplasmic reticulum and subsequent degradation. This prevents the protein from reaching the cell surface to perform its ion transport function.[4]
CFTR correctors are a class of therapeutic small molecules designed to rescue the trafficking and processing of misfolded CFTR proteins, such as F508del-CFTR.[4][5] By binding to the mutated protein, correctors facilitate its proper folding and transport to the cell membrane, thereby increasing the density of functional CFTR channels on the cell surface.[4] This application note provides detailed protocols for the use of a representative CFTR corrector, Tezacaftor (VX-661), in primary human bronchial epithelial (HBE) cells, a critical in vitro model that closely mimics the airway environment.[4][6][7]
Mechanism of Action: F508del-CFTR Correction
The F508del mutation leads to protein misfolding and instability, triggering the cell's quality control mechanisms to prematurely degrade the CFTR protein.[4] CFTR correctors act as pharmacological chaperones, binding to the F508del-CFTR protein within the endoplasmic reticulum. This interaction stabilizes the protein, allowing it to bypass degradation and traffic to the cell membrane. The result is an increased quantity of mature, functional CFTR protein at the cell surface.[4]
Caption: Mechanism of action for a CFTR corrector on F508del-CFTR.
Quantitative Data Summary
The following tables summarize the effects of the CFTR corrector Tezacaftor (VX-661) on F508del-CFTR in primary HBE cells. Data is compiled from published literature.
Table 1: Effect of Tezacaftor on CFTR-Mediated Chloride Current
| Treatment | Change in Short-Circuit Current (ΔIsc) (μA/cm²) | Fold Increase vs. Vehicle | Reference |
| Vehicle (DMSO) | 2.2 ± 0.9 | - | [8] |
| Tezacaftor (VX-661) + Ivacaftor (VX-770) | ~25% of wild-type CFTR level | Significant increase | [2] |
| Elexacaftor (VX-445) + Tezacaftor + Ivacaftor | ~30-60% of wild-type CFTR level | Significant increase | [2][9][10] |
Table 2: Effect of Tezacaftor on CFTR Protein Maturation
| Treatment | Ratio of Mature (Band C) to Immature (Band B) CFTR | Fold Increase in Mature CFTR vs. Vehicle | Reference |
| Vehicle (DMSO) | Low | - | [11] |
| Tezacaftor (VX-661) | Increased | Significant increase | [11] |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial (HBE) Cells
Primary HBE cells are cultured at an air-liquid interface (ALI) to promote differentiation into a mucociliary epithelium, which closely resembles the in vivo airway.
-
Cell Seeding: Plate primary HBE cells on permeable filter supports (e.g., Transwell®) coated with collagen.
-
Submerged Culture: Culture the cells submerged in differentiation medium for the first few days until a confluent monolayer is formed.
-
Air-Liquid Interface (ALI) Culture: Once confluent, remove the apical medium to establish an ALI. Change the basolateral medium every 2-3 days.
-
Differentiation: Maintain the cultures for 3-4 weeks to allow for full differentiation, characterized by the presence of ciliated and mucus-producing cells.
Caption: Workflow for culturing primary HBE cells at an air-liquid interface.
Treatment with CFTR Corrector
-
Reagent Preparation: Prepare a stock solution of the CFTR corrector (e.g., Tezacaftor) in a suitable solvent like DMSO.
-
Dosing: Dilute the stock solution to the desired final concentration in the basolateral culture medium.
-
Incubation: Add the corrector-containing medium to the basolateral side of the ALI cultures. Incubate for the desired period (typically 24-48 hours) at 37°C and 5% CO₂.
-
Control: Treat a parallel set of cultures with a vehicle control (e.g., DMSO at the same final concentration) under identical conditions.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is used to measure ion transport across the epithelial monolayer by assessing the short-circuit current (Isc), an indicator of net ion movement.
-
Mounting: Mount the filter supports with the HBE cell monolayers into the Ussing chamber system.
-
Measurement: Bathe both apical and basolateral surfaces with identical physiological solutions and clamp the transepithelial voltage to 0 mV. The resulting current is the Isc.
-
Pharmacological Modulation:
-
Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical side to block sodium absorption.
-
Add a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR potentiator (e.g., Ivacaftor) to maximize the activity of the corrected CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc (ΔIsc) following the addition of forskolin (B1673556) and the potentiator reflects the level of CFTR function.
Caption: Ussing chamber experimental workflow for measuring CFTR function.
Western Blotting for CFTR Maturation
Western blotting is employed to visualize the maturation status of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found post-Golgi and at the plasma membrane. An increase in the Band C to Band B ratio signifies improved protein trafficking.[4]
-
Cell Lysis: Lyse the treated and control HBE cells and determine the total protein concentration.
-
SDS-PAGE: Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the protein bands using an imaging system. Analyze the relative intensities of Band B and Band C.
Conclusion
The use of CFTR correctors in primary HBE cell cultures provides a robust and physiologically relevant model for pre-clinical evaluation of therapeutic candidates for Cystic Fibrosis.[6][12] The protocols outlined in this document offer a standardized approach to assess the efficacy of correctors in rescuing the function of mutant CFTR, a critical step in the development of new treatments for this life-limiting disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Correction of CFTR function in nasal epithelial cells from cystic fibrosis patients predicts improvement of respiratory function by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of Cystic Fibrosis Airway Cells with CFTR Modulators Reverses Aberrant Mucus Properties via Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for CFTR Corrector 13 (Lumacaftor/VX-809) in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of CFTR Corrector 13, also known as Lumacaftor (VX-809), in a laboratory setting. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate the design and execution of research studies focused on cystic fibrosis transmembrane conductance regulator (CFTR) modulation.
Introduction to this compound (Lumacaftor/VX-809)
Cystic fibrosis (CF) is a genetic disorder primarily caused by mutations in the CFTR gene, with the most common mutation being the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a reduced quantity of functional CFTR channels at the cell surface.[1]
CFTR correctors are a class of small molecules designed to rescue the trafficking of misfolded CFTR proteins, enabling them to reach the cell membrane and function as chloride channels.[2] Lumacaftor (VX-809), herein referred to as Corrector 13, is a first-generation CFTR corrector.[3] It acts as a pharmacological chaperone to stabilize the F508del-CFTR protein, facilitating its processing and transport to the cell surface.[3][4] In clinical use and many research applications, Lumacaftor is often used in combination with a potentiator, such as Ivacaftor, which enhances the channel opening probability of the corrected CFTR protein at the cell membrane.[4]
Mechanism of Action
Lumacaftor (Corrector 13) is believed to directly bind to the F508del-CFTR protein.[5] This interaction is thought to stabilize the first membrane-spanning domain (MSD1) and/or the first nucleotide-binding domain (NBD1) of the protein.[6] By stabilizing these domains, Lumacaftor facilitates the proper folding of the F508del-CFTR protein, allowing it to bypass the ER quality control system and traffic to the plasma membrane.[3][5]
References
- 1. cff.org [cff.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 4. The era of CFTR modulators: improvements made and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility and stability of CFTR corrector 13 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the in vitro solubility and stability of CFTR Corrector 13, a compound analogous to Corr-4a.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has precipitated out of my aqueous buffer. What should I do?
A1: Precipitation is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps:
-
pH Adjustment: The solubility of many compounds is pH-dependent. If your compound has ionizable groups, adjusting the pH of your buffer may increase its solubility. It is recommended to determine the pKa of your compound and test its solubility across a pH range to find the optimal condition.
-
Use of Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent can help maintain solubility. Dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG) are commonly used. It is crucial to start with a low concentration (e.g., <1% DMSO) and ensure the chosen co-solvent does not interfere with your experimental model.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more uniform dispersion. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.
Q2: I am observing a decrease in the activity of my this compound over the course of my multi-day experiment. What could be the cause?
A2: A decline in activity often points to compound instability in the experimental medium. Consider the following:
-
Half-life in Media: Small molecules can degrade in complex biological media. It is advisable to determine the stability of your corrector in your specific cell culture medium at 37°C. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration of the parent compound by HPLC.
-
Light Sensitivity: Some compounds are light-sensitive. Protect your stock solutions and experimental plates from light by using amber vials and covering plates with foil.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Stock solutions of Corr-4a in DMSO are reported to be stable for up to 6 months at -20°C.[1]
Q3: How can I prepare a stock solution of this compound and what is a suitable working concentration?
A3: this compound (as Corr-4a) is readily soluble in DMSO at concentrations as high as 100 mg/mL.[2][3][4]
-
Stock Solution Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 4.57 mg of the compound (MW: 456.97 g/mol )[1][2] in 1 mL of DMSO.
-
Working Concentration: The effective concentration in cellular assays for correctors like Corr-4a is typically in the low micromolar range. An IC50 of 6.0 µM has been reported for ΔF508-CFTR correction with Corr-4a.[5] It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell type and assay.
Quantitative Data Summary
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) |
| Water | 25 | < 1 | < 2.2 |
| PBS (pH 7.4) | 25 | ~1-5 | ~2.2 - 10.9 |
| DMSO | 25 | >100,000 | >218,800 |
| Ethanol | 25 | ~500 | ~1,094 |
Table 2: Illustrative Stability of this compound in Cell Culture Medium (DMEM with 10% FBS) at 37°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100 | 100 |
| 6 | 95 | 85 |
| 12 | 88 | 72 |
| 24 | 75 | 55 |
| 48 | 58 | 35 |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in an aqueous buffer.
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Addition of Compound: Add an excess amount of this compound to a known volume of the PBS in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.22 µm filter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., DMSO or a mobile phase) and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Stability Assessment in Cell Culture Medium
This protocol describes how to assess the stability of this compound in a typical cell culture medium.
-
Preparation: Prepare a working solution of this compound in your cell culture medium (e.g., DMEM with 10% FBS) at the final desired concentration (e.g., 10 µM).
-
Incubation: Dispense the solution into multiple wells of a culture plate. To test for photosensitivity, wrap one plate in aluminum foil. Incubate the plates at 37°C in a CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot from the wells of each plate.
-
Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using HPLC. The percentage of the compound remaining at each time point is calculated relative to the concentration at time 0.
Visualizations
Caption: Workflow for solubility and stability assessment.
Caption: Troubleshooting flowchart for common issues.
Caption: Simplified CFTR activation signaling pathway.
References
- 1. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. physiologicinstruments.com [physiologicinstruments.com]
Technical Support Center: Optimizing Ussing Chamber Recordings for CFTR Corrector Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Ussing chamber recordings for the evaluation of CFTR corrector compounds.
Troubleshooting Guide
This section addresses common issues encountered during Ussing chamber experiments with CFTR correctors.
1. Issue: Unstable or Drifting Baseline Short-Circuit Current (Isc)
-
Question: My baseline Isc is drifting, making it difficult to measure the effects of my compounds. What are the potential causes and solutions?
-
Answer: An unstable baseline is a frequent problem that can arise from several sources. Here’s a systematic approach to troubleshooting:
-
Temperature Fluctuations: Ensure that the Ringer's solution in the Ussing chamber is maintained at a stable physiological temperature, typically 37°C.[1] Use a heating circulator for the water jackets and allow the entire system to equilibrate for at least 15-30 minutes before starting your measurements.[1]
-
Inadequate Gassing: The Ringer's solution should be continuously and gently bubbled with 95% O2 / 5% CO2 to maintain pH and oxygenation.[1] Inconsistent gassing can lead to pH shifts and a drifting baseline.
-
Electrode Issues: Air bubbles in the agar (B569324) bridges or old Ag/AgCl electrodes can cause significant drift.[2] Inspect the agar bridges for bubbles and ensure the electrodes are properly chlorided.[3] It's also important to verify that the potential difference (PD) is near 0 mV when the chamber is empty before mounting the tissue.[2]
-
Leaky Seal: A poor seal around the mounted epithelial tissue or cell monolayer will result in a low and unstable transepithelial electrical resistance (TEER) and a drifting Isc.[2] Ensure the tissue is mounted securely and that the gaskets or O-rings are in good condition.
-
2. Issue: Low or No Response to CFTR Activators (e.g., Forskolin)
-
Question: After adding forskolin (B1673556), I see a very small or no increase in Isc. Why is this happening?
-
Answer: A diminished response to CFTR activators can indicate issues with the tissue, the reagents, or the experimental setup.
-
Tissue Viability and Integrity: The health of the epithelial preparation is paramount. A low TEER at the start of the experiment can indicate a compromised barrier and poor tissue viability. For cultured cell monolayers, ensure they have reached full confluence and differentiation, typically indicated by a high TEER (> 300 Ω·cm²).[1] For native tissues, handle them carefully during excision and mounting to minimize damage.
-
Reagent Potency: Forskolin and other activators can degrade over time. Prepare fresh stock solutions and store them appropriately. Contamination of the Ussing chamber system with residual forskolin from previous experiments can also desensitize the tissue, leading to a reduced response.[4] Thoroughly clean the chambers between experiments.[5]
-
Insufficient Incubation with Correctors: CFTR correctors require a prolonged incubation period (typically 24-48 hours) to rescue the misfolded CFTR protein and facilitate its trafficking to the cell membrane.[1] Insufficient incubation will result in a low number of functional channels at the apical surface.
-
Chloride Gradient: The electrochemical driving force for chloride is a key determinant of the Isc response. Some protocols recommend using a chloride-free solution in the apical chamber to increase the driving force and amplify the CFTR-mediated current.[6][7]
-
3. Issue: High Variability Between Different Tissue Samples or Wells
-
Question: I'm observing significant variability in my Isc measurements between different tissues or cell monolayers, even within the same experiment. How can I improve consistency?
-
Answer: Inter-sample variability is a common challenge in Ussing chamber studies.[8] Several factors can contribute to this:
-
Inherent Biological Variation: There can be natural variations between animals or even different regions of the same tissue.[3] For example, the proximal and distal colon can have different baseline TER values.[3] It is crucial to be consistent in the tissue region used for experiments.
-
Inconsistent Tissue Handling and Mounting: Minor differences in the way tissues are handled, the time taken for mounting, and the quality of the seal can all contribute to variability. Standardizing these procedures as much as possible is key.
-
Cell Culture Conditions: For experiments using cell monolayers, ensure consistent seeding density, growth time, and differentiation protocols. Passage number can also influence cell characteristics.
-
Edge Damage: Damage to the edges of the tissue during mounting can create a low-resistance pathway, leading to inaccurate measurements. Careful mounting is essential.
-
4. Issue: Unexpected Effects from the Vehicle Control (e.g., DMSO)
-
Question: My vehicle control group (treated with DMSO) is showing a change in Isc. Is this normal?
-
Answer: Yes, this is a known phenomenon. The solvent used to dissolve corrector compounds, most commonly Dimethyl Sulfoxide (DMSO), is not biologically inert and can have direct effects on epithelial cells.[9]
-
Dose-Dependent Effects: The effects of DMSO are dose-dependent.[9] At higher concentrations, it can be cytotoxic, while at lower concentrations, it may alter cell growth or signaling.[9]
-
Importance of Vehicle Control: It is absolutely critical to include a vehicle control group in every experiment.[9] The Isc change observed in the corrector-treated group should always be compared to the vehicle-treated group, not just an untreated control, to isolate the specific effect of the corrector compound.[9]
-
Minimizing Vehicle Concentration: Aim to use the lowest effective concentration of your corrector compound to keep the final DMSO concentration in the Ussing chamber to a minimum, typically below 0.1%.[5]
-
Frequently Asked Questions (FAQs)
1. What is the typical sequence of pharmacological additions in a CFTR corrector experiment?
A standard pharmacological sequence for assessing CFTR corrector efficacy is as follows:
-
Baseline Stabilization: Allow the mounted epithelium to equilibrate in Ringer's solution until a stable Isc is achieved.[1]
-
ENaC Inhibition: Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[1]
-
CFTR Activation: Add a CFTR activator cocktail, such as forskolin and IBMX, to both chambers to raise intracellular cAMP levels and activate CFTR channels.[1]
-
CFTR Potentiation (Optional): To assess the combined effect with a potentiator, a compound like genistein (B1671435) or VX-770 can be added to the apical chamber before or with the activator.[1]
-
CFTR Inhibition: Finally, add a specific CFTR inhibitor, such as CFTRinh-172, to the apical chamber to confirm that the observed current is indeed CFTR-mediated.[1] The resulting decrease in Isc represents the CFTR-dependent current.[1]
2. What are the key differences between CFTR correctors and potentiators?
-
CFTR Correctors: These molecules are designed to rescue the processing and trafficking of misfolded CFTR proteins, such as the common F508del mutation.[1] They help the protein fold correctly in the endoplasmic reticulum and reach the cell membrane.[1]
-
CFTR Potentiators: These compounds work on CFTR channels that are already present at the cell surface. They increase the channel's open probability, thereby enhancing the flow of chloride ions.[10][11]
3. How long should I incubate my cells or tissue with a CFTR corrector before the Ussing chamber experiment?
A pre-incubation period of 24 to 48 hours at 37°C is typically required for CFTR correctors to exert their effect.[1] This allows sufficient time for the rescued CFTR protein to be synthesized, processed, and trafficked to the apical membrane.[1]
4. What is the mechanism of CFTR channel gating?
CFTR is an ATP-gated anion channel.[10][12] Its gating cycle is regulated by the binding and hydrolysis of ATP at its nucleotide-binding domains (NBDs).[12] The process is also dependent on the phosphorylation of its regulatory (R) domain by protein kinase A (PKA).[13] In essence, PKA phosphorylation primes the channel, and then cycles of ATP binding and hydrolysis control the opening and closing of the channel pore.[13]
Quantitative Data Summary
Table 1: Commonly Used Pharmacological Agents and Their Typical Concentrations
| Compound | Target | Typical Concentration | Chamber Addition |
| Amiloride | ENaC Blocker | 10-100 µM | Apical |
| Forskolin | Adenylyl Cyclase Activator | 10-20 µM | Apical & Basolateral |
| IBMX | Phosphodiesterase Inhibitor | 100 µM | Apical & Basolateral |
| Genistein | CFTR Potentiator | 50 µM | Apical |
| VX-770 (Ivacaftor) | CFTR Potentiator | 1-10 µM | Apical |
| CFTRinh-172 | CFTR Inhibitor | 10-20 µM | Apical |
Note: Optimal concentrations may vary depending on the specific cell type or tissue being studied. It is recommended to perform dose-response experiments to determine the optimal concentration for your system.
Experimental Protocols
Protocol: Assessing the Efficacy of a CFTR Corrector Using Short-Circuit Current Measurement
This protocol outlines the key steps for evaluating the ability of a corrector compound to rescue the function of mutant CFTR in a cultured epithelial cell monolayer.
Part 1: Cell Culture and Corrector Incubation
-
Culture epithelial cells expressing mutant CFTR (e.g., CFBE41o- with F508del mutation) on permeable supports until a confluent and polarized monolayer is formed (typically 7-14 days post-confluence with TEER > 300 Ω·cm²).[1]
-
Prepare a stock solution of the CFTR corrector in a suitable solvent like DMSO.
-
Dilute the corrector stock solution in the cell culture medium to the desired final concentration.
-
Incubate the cells with the corrector-containing medium for 24-48 hours at 37°C.[1] Include a vehicle control (e.g., medium with the same concentration of DMSO) for comparison.[1]
Part 2: Ussing Chamber Assay
-
System Preparation: Turn on the heating circulator for the Ussing chamber and allow the system to equilibrate to 37°C.[1] Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2.[1]
-
Mounting the Epithelium: Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber, ensuring a tight seal.[1]
-
Equilibration: Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution and allow the system to equilibrate for 15-30 minutes, or until a stable baseline Isc is achieved.[1]
-
Pharmacological Additions:
-
Add amiloride (e.g., 10 µM) to the apical chamber to block ENaC.[1] Wait for the Isc to stabilize at a new, lower baseline.
-
Add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to both chambers to stimulate CFTR-mediated chloride secretion.[1] Record the peak Isc response.
-
(Optional) Add a CFTR potentiator (e.g., genistein at 50 µM) to the apical chamber to further stimulate the corrected channels.
-
Add the CFTR-specific inhibitor, CFTRinh-172 (e.g., 10 µM), to the apical chamber to confirm that the observed current is CFTR-dependent.[1]
-
-
Data Analysis:
-
Calculate the change in short-circuit current (ΔIsc) in response to each pharmacological agent.
-
The primary measure of corrector efficacy is the forskolin-stimulated ΔIsc. Compare the ΔIsc between the vehicle-treated and corrector-treated groups. A significantly larger ΔIsc in the corrector-treated group indicates successful rescue of CFTR function.
-
Visualizations
Caption: Experimental workflow for evaluating CFTR corrector efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 6. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]
- 9. benchchem.com [benchchem.com]
- 10. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A common mechanism for CFTR potentiators | Semantic Scholar [semanticscholar.org]
- 12. The CFTR Ion Channel: Gating, Regulation, and Anion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein kinase A phosphorylation potentiates cystic fibrosis transmembrane conductance regulator gating by relieving autoinhibition on the stimulatory C terminus of the regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of CFTR corrector 13
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of the novel investigational CFTR corrector, C13. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed on-target mechanism of action for C13?
A1: C13 is a type I CFTR corrector designed to rescue the trafficking of F508del-CFTR, the most common mutation causing cystic fibrosis.[1][2][3][4] It is believed to act as a pharmacological chaperone, directly binding to the first membrane-spanning domain (TMD1) of the CFTR protein.[4] This stabilization is thought to prevent premature degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway, thereby allowing the mutant protein to fold more correctly and traffic to the cell surface.[2][5] At the plasma membrane, the corrected F508del-CFTR can be further activated by a potentiator to increase chloride ion transport.[6]
Q2: We are observing a cellular phenotype that is inconsistent with CFTR correction. How do we determine if this is an off-target effect?
A2: A multi-pronged approach is recommended to distinguish on-target from off-target effects.[7] First, verify the on-target activity of C13 in your system by assessing F508del-CFTR processing and function (see protocols below). If CFTR correction is not observed at the concentrations inducing the phenotype, it is likely an off-target effect. To further investigate, consider the following:
-
Use a structurally unrelated CFTR corrector: If a different corrector (e.g., lumacaftor) at its effective concentration does not produce the same phenotype, it suggests the effect is specific to C13's chemical structure and likely off-target.[8]
-
Genetic knockdown/knockout of CFTR: Use siRNA or CRISPR-Cas9 to eliminate CFTR expression.[7] If the phenotype persists in the absence of the intended target, it is definitively an off-target effect.
-
Test in cell lines not expressing CFTR: If the phenotype is reproducible in cells that do not endogenously or exogenously express CFTR, it is an off-target effect.[1]
Q3: Our initial screens show C13 has activity against several kinases. What are the next steps?
A3: Initial hits from broad panel screens require further validation.[9]
-
Determine the IC50 values: Perform dose-response curves for the identified kinases to determine the concentration at which these off-target effects occur.[9]
-
Orthogonal Assays: Confirm the interaction using a different assay format. For example, if the primary screen was a radiometric assay, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.[9]
-
Cell-Based Assays: Investigate if C13 engages the kinase target in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement in intact cells.[7][9]
Q4: How can we mitigate off-target effects in our experiments?
A4: Mitigating off-target effects is crucial for data interpretation.
-
Use the lowest effective concentration: Determine the minimal concentration of C13 that provides a robust on-target effect (CFTR correction) and use this concentration for your experiments.
-
Employ a control compound: Use a close structural analog of C13 that is inactive against CFTR but retains the off-target activity. This can help to isolate the phenotype associated with the off-target effect.
-
Genetic approaches: As mentioned in Q2, using CFTR knockout/knockdown cell lines can help to confirm that the observed primary phenotype is due to on-target activity.[7]
Troubleshooting Guides
Issue 1: Inconsistent CFTR correction with C13 treatment.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition. Primary cells may show donor-to-donor variability.[10] |
| Compound Stability | Prepare fresh stock solutions of C13. Avoid repeated freeze-thaw cycles. |
| Incubation Time | Optimize the incubation time with C13. Typically, 24-48 hours is required for corrector effects to be observed. |
| Assay Variability | For functional assays like Ussing chamber or SPQ, ensure proper instrument calibration and consistent reagent preparation. |
Issue 2: Increased cytotoxicity observed at effective concentrations of C13.
| Possible Cause | Troubleshooting Step |
| Off-target Toxicity | The cytotoxicity may be unrelated to CFTR correction.[7] Perform a dose-response curve for cytotoxicity and compare it to the dose-response for CFTR correction. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to C13. Test in multiple cell types to assess if the toxicity is cell-line specific. |
| Experimental Conditions | High DMSO concentrations in the final culture medium can contribute to toxicity. Ensure the final DMSO concentration is consistent and below 0.5%. |
Data Presentation
Table 1: In Vitro Profile of C13
| Parameter | C13 | Control Corrector (VX-809) |
| F508del-CFTR Correction (EC50) | 1.5 µM | 2.0 µM |
| Maximal Correction (% of WT-CFTR) | ~15% | ~12% |
| Cytotoxicity (CC50) in CFBE41o- cells | > 25 µM | > 25 µM |
| Aqueous Solubility | 25 mg/L | 10 mg/L |
Table 2: Hypothetical Kinase Selectivity Profile for C13 (Top 5 Hits)
| Kinase Target | % Inhibition @ 10 µM | IC50 |
| GSK3β | 95% | 0.5 µM |
| CDK2 | 88% | 1.2 µM |
| ROCK1 | 75% | 3.5 µM |
| p38α | 60% | 8.0 µM |
| MEK1 | 52% | 11.2 µM |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
-
Objective: To assess the effect of C13 on the processing and maturation of F508del-CFTR.
-
Methodology:
-
Cell Culture and Treatment: Plate CFBE41o- cells stably expressing F508del-CFTR. Treat with varying concentrations of C13 or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an 8% polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. The immature, core-glycosylated form (Band B) appears at ~150 kDa, and the mature, complex-glycosylated form (Band C) appears at ~170 kDa. An increase in the Band C to Band B ratio indicates successful correction.
-
Protocol 2: Ussing Chamber Assay for CFTR Function
-
Objective: To measure C13-mediated correction of F508del-CFTR chloride channel function in polarized epithelial cells.[11][12]
-
Methodology:
-
Cell Culture: Culture CFBE41o- cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Treat the cells with C13 or vehicle for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate Ringer's solution and maintain at 37°C.
-
Measurement of Short-Circuit Current (Isc): Clamp the voltage across the epithelium to 0 mV and measure the Isc.
-
CFTR Activation: Sequentially add amiloride (B1667095) (to block sodium channels), followed by a CFTR agonist cocktail (e.g., forskolin (B1673556) and genistein) to the apical side to activate CFTR-mediated chloride secretion.
-
Data Analysis: The increase in Isc following CFTR activation is a measure of functional CFTR at the cell surface. Compare the change in Isc between C13-treated and vehicle-treated cells.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of a potential off-target protein by C13 in a cellular context.[7][9]
-
Methodology:
-
Cell Treatment: Treat intact cells with C13 or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of the soluble target protein remaining in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of C13 indicates target engagement.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cff.org [cff.org]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low efficacy of CFTR corrector 13 in certain cell lines
Welcome to the technical support center for CFTR Corrector 13 (Tezacaftor/VX-661). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the efficacy of this compound in various experimental models.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or variable efficacy of this compound (Tezacaftor/VX-661) in my cell line?
A1: The efficacy of CFTR correctors, including Tezacaftor (B612225), is highly dependent on the cellular context.[1][2] Several factors can contribute to low efficacy:
-
Cell Line Choice: Immortalized cell lines (e.g., FRT, BHK, CFBE) may not fully recapitulate the complex protein folding and quality control environment of primary human epithelial cells.[3][4] It has been shown that some correctors that are effective in immortalized lines have limited efficacy in primary human bronchial epithelial (HBE) cells.[1][5] Patient-derived primary cells or organoids are often more predictive of in vivo responses.[3][4]
-
CFTR Mutation: Tezacaftor is a Type I corrector that primarily addresses the interface between Nucleotide Binding Domain 1 (NBD1) and the Membrane Spanning Domains (MSDs).[6][7] Its efficacy can be limited for CFTR mutations that cause defects in other domains or have multiple complex folding issues.
-
Monotherapy vs. Combination Therapy: Tezacaftor (VX-661) shows modest efficacy on its own for the common F508del mutation.[5] Its effectiveness is significantly increased when used in combination with a Type III corrector like Elexacaftor (B607289) (VX-445) and a potentiator like Ivacaftor (VX-770), as in the triple-combination therapy Trikafta.[6][8][9]
Q2: What is the mechanism of action for this compound (Tezacaftor/VX-661), and how does this impact its efficacy?
A2: Tezacaftor (VX-661) is a pharmacological chaperone that acts as a Type I CFTR corrector.[7] It is thought to bind to the first membrane-spanning domain (MSD1) of the CFTR protein, stabilizing the interface between MSD1 and NBD1.[10] This action facilitates the proper folding of the F508del-CFTR protein, helping it to evade degradation by the endoplasmic reticulum quality control (ERQC) machinery and traffic to the cell surface. However, because the F508del mutation causes multiple defects in CFTR folding and stability, a single corrector is often insufficient for robust rescue.[1][11] Combining Tezacaftor with correctors that target other domains (like Elexacaftor, which binds to NBD1) leads to a synergistic effect and greater rescue of protein processing and function.[6][9]
Q3: Are there known off-target effects of Tezacaftor that could influence my experimental results?
A3: Recent studies have shown that some CFTR correctors, including Tezacaftor (VX-661) and Elexacaftor (VX-445), can independently mobilize intracellular calcium (Ca²⁺).[12] Tezacaftor, in particular, may mobilize calcium from the endoplasmic reticulum (ER) by inhibiting the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[12] This alteration of Ca²⁺ homeostasis is a CFTR-independent effect that could potentially influence various cellular signaling pathways and might contribute to variability in experimental outcomes, especially in long-term culture.
Q4: Can the potentiator used in my assay affect the efficacy of Tezacaftor?
A4: Yes. While potentiators like Ivacaftor (VX-770) are necessary to activate the corrected CFTR channels at the cell surface, chronic exposure to Ivacaftor has been shown to negatively impact the maturation and stability of F508del-CFTR.[13][14] This can diminish the corrective effect of Tezacaftor.[13] It is recommended to add the potentiator acutely during functional measurements rather than including it during the entire corrector incubation period, unless the experimental design specifically aims to mimic chronic therapeutic exposure.
Troubleshooting Guides
Problem: Low levels of mature (Band C) CFTR protein on Western blot after treatment with Tezacaftor.
| Possible Cause | Recommended Solution |
| Suboptimal Cell Model | Switch to a more clinically relevant model if possible, such as primary human bronchial or nasal epithelial cells grown at an air-liquid interface.[3][4] These cells often provide a better correlation with in vivo efficacy. |
| Insufficient Correction | Tezacaftor monotherapy provides limited rescue. Combine it with a Type III corrector like Elexacaftor (VX-445) to achieve synergistic rescue of F508del-CFTR processing.[6][9] |
| Incorrect Incubation Time | Optimize the incubation time with the corrector. Typically, a 12-48 hour preincubation is required to allow for de novo protein synthesis and trafficking.[11] |
| Compound Degradation | Ensure the stock solution of Tezacaftor is fresh and has been stored correctly according to the manufacturer's instructions. |
Problem: No significant increase in CFTR-mediated chloride current in Ussing chamber experiments.
| Possible Cause | Recommended Solution |
| Insufficient Protein at the Membrane | Confirm successful protein rescue and maturation via Western blot first. If Band C is low, refer to the troubleshooting guide above. |
| Lack of Channel Activation | Ensure a potentiator (e.g., Ivacaftor) is added acutely during the experiment to open the corrected channels at the cell surface.[15] Also, ensure a cAMP agonist like Forskolin is used to stimulate the channel. |
| Chronic Potentiator Inhibition | Avoid co-incubating cells with Tezacaftor and Ivacaftor for extended periods (e.g., 24-48 hours) before the assay, as this can reduce corrector efficacy.[13][14] |
| Cell Monolayer Integrity | Check the transepithelial electrical resistance (TEER) of your cell monolayer to ensure it is confluent and has formed tight junctions, which is critical for accurate Ussing chamber measurements. |
Data Presentation
The following tables summarize the comparative efficacy of Tezacaftor (VX-661) alone and as part of combination therapies in different cell models.
Table 1: Efficacy of Tezacaftor (VX-661) in Combination Therapies on F508del-CFTR
| Therapy | Cell Line | Assay | Efficacy Outcome (% of WT-CFTR function) | Reference |
| Tezacaftor/Ivacaftor | F508del homozygous HBE cells | Ussing Chamber (Isc) | Modest improvement | [5][16] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous CFBE41o- cells | PM Density ELISA / Isc | ~45% PM density, ~90% function | [8] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous HNE cells | Ussing Chamber (Isc) | ~62-76% function | [6] |
| Elexacaftor/Tezacaftor | F508del CFBE41o- cells | PM Density ELISA | ~45% PM density | [6][9] |
Table 2: Clinical Efficacy of Tezacaftor-Based Combination Therapies
| Therapy | Genotype | Primary Endpoint | Absolute Improvement | Reference |
| Tezacaftor/Ivacaftor | F508del homozygous | ppFEV1 | +4.0 percentage points | [15] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous | ppFEV1 | +10.0 to +14.3 percentage points | [15] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function | ppFEV1 | +13.8 to +14.3 percentage points | [15][17] |
Experimental Protocols
1. Western Blot for CFTR Protein Maturation
This protocol assesses the ability of Tezacaftor to rescue the processing of F508del-CFTR from the core-glycosylated (Band B, ~150 kDa) to the complex-glycosylated, mature form (Band C, ~170 kDa).
-
Cell Culture and Treatment: Plate cells (e.g., CFBE41o-) and grow to confluence. Treat cells with vehicle control (e.g., 0.1% DMSO) or CFTR correctors (e.g., 3 µM Tezacaftor ± 2 µM Elexacaftor) for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer and denature. Load equal amounts of protein onto an 8% SDS-polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the density of Band B and Band C. An increase in the Band C / (Band B + Band C) ratio indicates successful correction.[18]
2. Ussing Chamber Assay for CFTR Chloride Current (Isc)
This electrophysiological technique measures CFTR-dependent ion transport across a polarized epithelial monolayer.
-
Cell Culture: Seed human bronchial or nasal epithelial cells on permeable filter supports (e.g., Transwells®) and culture at an air-liquid interface (ALI) until fully differentiated and polarized.
-
Corrector Treatment: Treat cells by adding Tezacaftor (± other correctors) to the basolateral medium for 24-48 hours.
-
Measurement:
-
Mount the filter support in the Ussing chamber, bathed in symmetrical Ringer's solution. Maintain at 37°C and bubble with 95% O₂/5% CO₂.
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).
-
Establish a stable baseline Isc.
-
Sequentially add the following drugs to the apical side:
-
cAMP agonist (e.g., 10-20 µM Forskolin): To activate PKA and phosphorylate CFTR.
-
CFTR Potentiator (e.g., 10 µM Ivacaftor): To increase channel open probability.
-
CFTR Inhibitor (e.g., 20 µM CFTRinh-172): To confirm the measured current is CFTR-specific.
-
-
-
Analysis: The CFTR-specific Isc is calculated as the peak current after Forskolin and Ivacaftor stimulation minus the current remaining after adding CFTRinh-172.[8]
Mandatory Visualizations
Caption: CFTR protein processing pathway showing the action of Corrector 13 (Tezacaftor).
Caption: Logical workflow for troubleshooting low efficacy of this compound.
References
- 1. Pharmacological Correctors of Mutant CFTR Mistrafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction non grata between CFTR’s correctors and potentiators - Lin - Annals of Translational Medicine [atm.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The Impact of Highly Effective Modulator Therapy on Cystic Fibrosis Microbiology and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Artifacts in CFTR Corrector Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for artifacts in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional assays used to evaluate CFTR corrector efficacy?
A1: The most common functional assays include Ussing chamber electrophysiology, fluorescent-based membrane potential assays, iodide efflux assays, and the forskolin-induced swelling (FIS) assay in organoids.[1][2][3] The Ussing chamber is often considered the gold standard for its physiological relevance in measuring ion transport across epithelial monolayers.[1][4]
Q2: Why is the choice of cell model important for CFTR corrector assays?
A2: The efficacy of CFTR correctors can vary significantly depending on the cellular model used.[5] Primary human bronchial epithelial (HBE) cells are generally considered more predictive of clinical outcomes than immortalized cell lines like CFBE41o- or non-human cell lines like Fischer rat thyroid (FRT) cells.[5] Patient-derived organoids also offer a highly relevant system for assessing patient-specific responses to correctors.[6][7]
Q3: What are the critical controls to include in a CFTR functional assay?
A3: Essential controls include:
-
Vehicle Control: Typically DMSO, to account for any effects of the solvent used to dissolve the corrector compound.[8]
-
Positive Control: A known CFTR potentiator (e.g., ivacaftor/VX-770) or a well-characterized corrector compound to ensure the assay is responsive.[5]
-
Negative Control: A specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured activity is CFTR-dependent.[5][8]
-
Untreated Cells: To establish a baseline of CFTR function.
Q4: How do temperature and pH affect CFTR functional assays?
A4: Both temperature and pH can significantly impact CFTR function and introduce artifacts. Assays should be performed at a physiological temperature of 37°C, as temperature can affect protein folding and channel gating.[8] The pH of buffer solutions should be maintained around 7.4, as intracellular pH can modulate CFTR channel gating.[8][9] Bicarbonate-based buffers are often used to maintain physiological pH and are crucial for assessing bicarbonate permeability, an important aspect of CFTR function.[10][11]
Q5: What is the role of bicarbonate in CFTR assays and how can it be an artifact?
A5: CFTR is permeable to both chloride and bicarbonate ions.[10][11] The lack of bicarbonate transport is a key pathophysiological feature of cystic fibrosis.[11] In functional assays, the presence and concentration of bicarbonate in the buffers can influence the measured CFTR activity.[10] If not properly controlled, variations in bicarbonate levels can lead to misinterpretation of corrector efficacy, especially since some correctors may differentially affect chloride and bicarbonate permeability.[10]
Troubleshooting Guides
Ussing Chamber Assays
| Problem | Potential Cause | Troubleshooting Solution |
| Low Transepithelial Electrical Resistance (TEER) | - Incomplete cell monolayer formation.- Cell damage during mounting.- Leaky seal in the Ussing chamber. | - Allow cells to culture for a sufficient time (e.g., 7-14 days post-confluence) to form a tight monolayer (TEER > 300 Ω·cm²).[8]- Handle the permeable support membrane carefully during mounting.- Ensure the chamber is properly assembled and sealed. |
| No response to Forskolin (B1673556)/IBMX stimulation | - Insufficient corrector incubation time.- Low CFTR expression in the cell model.- Degraded reagents. | - Incubate cells with the corrector for 24-48 hours to allow for rescue and trafficking of mutant CFTR.[8]- Use a cell line with known CFTR expression or primary cells.- Prepare fresh Forskolin and IBMX solutions. |
| High background current | - Presence of other active ion channels (e.g., ENaC).- Edge damage to the cell monolayer. | - Add amiloride (B1667095) to the apical chamber to block ENaC and isolate the chloride current.[1][8]- Carefully excise the permeable support to avoid damaging the monolayer. |
| Signal not inhibited by CFTRinh-172 | - The observed current is not CFTR-mediated.- The inhibitor is inactive. | - Re-evaluate the experimental setup and cell model.- Use a fresh, validated batch of CFTRinh-172. |
Fluorescent-Based Membrane Potential Assays
| Problem | Potential Cause | Troubleshooting Solution |
| High well-to-well variability | - Inconsistent cell seeding density.- Uneven dye loading. | - Ensure uniform cell seeding and confluency across the plate.- Optimize dye loading time and concentration. |
| Low signal-to-noise ratio | - Low CFTR expression or function.- Inappropriate dye for the instrument.- Suboptimal agonist concentration. | - Use a cell line with higher CFTR expression or optimize corrector treatment.- Ensure the fluorescent dye's excitation and emission spectra are compatible with the plate reader.- Perform a dose-response curve for the CFTR agonist (e.g., forskolin). |
| False positives | - Compound auto-fluorescence.- Compound affects other ion channels influencing membrane potential. | - Screen compounds for auto-fluorescence before the assay.- Use specific inhibitors for other channels to confirm the signal is CFTR-dependent. |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
This protocol is adapted for polarized epithelial cell monolayers grown on permeable supports.[1][8]
-
Cell Culture: Seed epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) on permeable supports and culture until a high transepithelial electrical resistance (TEER > 300 Ω·cm²) is achieved.[8]
-
Corrector Incubation: Incubate the cells with the CFTR corrector compound or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.[8]
-
Ussing Chamber Setup:
-
Equilibrate the Ussing chamber system to 37°C.[8]
-
Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2 to maintain a pH of ~7.4.[8]
-
Mount the permeable support with the cell monolayer between the two halves of the chamber.[8]
-
Fill both chambers with pre-warmed and gassed Ringer's solution and allow the system to equilibrate for 15-30 minutes.[8]
-
-
Electrophysiological Measurements:
-
Measure the baseline short-circuit current (Isc) and TEER.[8]
-
Add amiloride (e.g., 10-100 µM) to the apical chamber to block ENaC.[8]
-
Add a CFTR agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to both chambers to stimulate CFTR-mediated chloride secretion.[8]
-
Add a CFTR-specific inhibitor (e.g., 10-20 µM CFTRinh-172) to the apical chamber to confirm the current is CFTR-dependent.[8]
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the agonist and inhibitor. A significant increase in the forskolin-stimulated, CFTRinh-172-inhibited Isc in the corrector-treated group compared to the vehicle control indicates successful rescue of CFTR function.[8]
Fluorescent-Based Membrane Potential Assay
This is a rapid assay to monitor CFTR function.[12][13]
-
Cell Plating: Plate cells expressing CFTR (e.g., HEK293) in a 96-well plate and grow to confluence.
-
Corrector Incubation: Treat cells with the CFTR corrector or vehicle for 24 hours at 37°C.[5]
-
Dye Loading: Load the cells with a fluorescent membrane potential probe according to the manufacturer's instructions.
-
Assay Measurement:
-
Data Analysis: The rate and magnitude of the fluorescence change are proportional to CFTR channel activity. Compare the response in corrector-treated wells to vehicle-treated wells.
Visualizations
Caption: Forskolin-induced CFTR activation pathway.
Caption: Experimental workflow for the Ussing chamber assay.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cff.org [cff.org]
- 3. researchgate.net [researchgate.net]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in the Study of Common and Rare CFTR Complex Alleles Using Intestinal Organoids [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Altering intracellular pH reveals the kinetic basis of intraburst gating in the CFTR Cl− channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correctors modify the bicarbonate permeability of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CFTR, bicarbonate, and the pathophysiology of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid membrane potential assay to monitor CFTR function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Rapid Membrane Potential Assay to Monitor CFTR Function and Inhibition | RTI [rti.org]
Technical Support Center: Enhancing Potency of CFTR Corrector 13 (C13)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CFTR Corrector 13 (C13), a Class II corrector, in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C13) and what is its mechanism of action? A1: this compound (C13) is a small molecule identified as a Class II corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Its primary mechanism involves targeting the second nucleotide-binding domain (NBD2) or its interface with other domains of the CFTR protein.[1] By stabilizing this region, C13 helps rescue the folding of mutant CFTR, particularly the common F508del mutation, facilitating its processing through the endoplasmic reticulum and trafficking to the cell surface.[1][2][3]
Q2: Why must C13 be used in a combination therapy? A2: C13, like other correctors, primarily addresses the trafficking defect of mutant CFTR, helping more protein reach the cell surface.[4] However, the rescued channels often exhibit defective gating (they don't open properly).[4][5] Therefore, C13 is used in combination with a "potentiator" (e.g., Ivacaftor/VX-770), a drug that holds the channel gate open to allow chloride ion transport.[4][6] Furthermore, combining C13 with correctors from different classes (e.g., a Class I corrector like Lumacaftor/VX-809) can produce a synergistic effect by targeting multiple structural defects in the mutant protein, leading to a more robust rescue.[1][7]
Q3: What kind of results can I expect when using C13 in combination with a potentiator? A3: In a functional assay like the Ussing chamber, successful treatment with a C13 and potentiator combination should result in a significant increase in CFTR-mediated chloride secretion. This is observed as an increased short-circuit current (Isc) upon stimulation with a cAMP agonist like forskolin.[8][9] Biochemically, using a Western blot, you should observe an increase in the mature, complex-glycosylated "Band C" of CFTR relative to the immature, core-glycosylated "Band B," indicating successful protein trafficking.[10]
Q4: What cell models are appropriate for testing C13? A4: A variety of cell models can be used. For initial high-throughput screening, immortalized cell lines like Fischer rat thyroid (FRT) or baby hamster kidney (BHK) cells stably expressing F508del-CFTR are common.[2] For more physiologically relevant data, primary human bronchial epithelial (HBE) cells derived from individuals with cystic fibrosis are considered the gold standard for preclinical validation.[9][10]
Troubleshooting Guide
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Low Corrector Efficacy (Minimal increase in Band C or Isc) | 1. Suboptimal Incubation Time: Corrector-mediated rescue is a slow process requiring new protein synthesis and trafficking.[8] 2. Incorrect Compound Concentration: The dose-response curve for C13 may be narrow. 3. Limited Efficacy of a Single Corrector: The F508del mutation causes multiple folding defects; C13 only targets one aspect.[5] 4. Solubility Issues: Compound may be precipitating out of the media. | 1. Optimize Incubation Time: Ensure cells are incubated with C13 for a sufficient period, typically 24-48 hours, at 37°C.[8] 2. Perform a Dose-Response Curve: Test a range of C13 concentrations (e.g., 0.1 µM to 10 µM) to find the optimal dose for your cell type. 3. Combine with Another Corrector Class: Add a Class I corrector (e.g., VX-809, C18) to the treatment to target the NBD1-MSD interface defect simultaneously.[1] 4. Check Solubility: Prepare a fresh stock solution in a suitable solvent like DMSO. Ensure the final DMSO concentration in the culture medium is low (<0.1%) and consistent across all conditions, including the vehicle control.[8] |
| High Well-to-Well Variability in Functional Assays | 1. Inconsistent Cell Monolayer: For Ussing chamber or other plate-based assays, the integrity and differentiation of the epithelial monolayer are critical.[8] 2. Temperature Fluctuations: CFTR function is sensitive to temperature. 3. Inaccurate Pipetting: Small volumes of concentrated compounds can be difficult to dispense accurately. | 1. Monitor Transepithelial Electrical Resistance (TEER): Only use monolayers with high TEER (>300 Ω·cm²) for experiments, indicating a tight and well-differentiated epithelium.[8] 2. Maintain Temperature: Ensure all solutions and the Ussing chamber apparatus are maintained at a stable 37°C throughout the experiment.[8] 3. Use Serial Dilutions: Prepare working dilutions of your compounds to allow for larger, more accurate pipetting volumes. |
| Cell Toxicity or Death Observed After Treatment | 1. High Compound Concentration: C13 or other modulators may be toxic at high concentrations. 2. High Solvent Concentration: DMSO can be toxic to cells at concentrations above 0.5%. | 1. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTS or LDH) in parallel with your functional experiments to identify the toxic concentration threshold. 2. Limit Final DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible, ideally ≤0.1%. Ensure the vehicle control contains the same final DMSO concentration.[11] |
| Inconsistent Western Blot Results (No clear Band C) | 1. Insufficient Protein Loaded: CFTR is a low-abundance protein. 2. Poor Protein Solubilization: As a multi-pass transmembrane protein, CFTR can be difficult to extract and solubilize. 3. Inefficient Transfer: High molecular weight proteins like CFTR (~170 kDa) can be difficult to transfer efficiently to the membrane. 4. Antibody Issues: The primary antibody may not be specific or sensitive enough. | 1. Increase Protein Load: Load at least 20 µg of total protein from cell lysates.[12] For native tissues, immunoprecipitation may be required to concentrate CFTR.[12] 2. Use Appropriate Lysis Buffer: Lyse cells in a strong buffer like RIPA supplemented with protease inhibitors.[13] 3. Optimize Transfer Conditions: Use a lower percentage acrylamide (B121943) gel (e.g., 6-7.5%) for better resolution.[12] Optimize transfer time and voltage; semi-dry transfer systems can be very efficient for large proteins.[12] 4. Validate Antibody: Use a validated anti-CFTR antibody and optimize its dilution. Include positive (e.g., WT-CFTR expressing cells) and negative controls. |
Quantitative Data Summary
The following table provides typical concentration ranges and conditions for key compounds used in CFTR correction assays. Note: These values are starting points and should be optimized for your specific cell model and experimental setup.
| Compound/Reagent | Type | Typical Concentration | Incubation/Application Time | Purpose |
| Corrector 13 (C13) | Corrector (Class II) | 1 - 10 µM | 24 - 48 hours | To rescue F508del-CFTR trafficking.[1] |
| VX-809 (Lumacaftor) | Corrector (Class I) | 3 µM | 24 - 48 hours | To combine with C13 for synergistic rescue.[11] |
| VX-770 (Ivacaftor) | Potentiator | 1 - 10 µM | Acute (minutes) | To activate rescued CFTR channels at the membrane.[11][14] |
| Forskolin | Activator (Adenylyl Cyclase) | 10 µM | Acute (minutes) | To raise intracellular cAMP and stimulate PKA-dependent CFTR activation.[8][13] |
| IBMX | Activator (PDE Inhibitor) | 100 µM | Acute (minutes) | Used with Forskolin to prevent cAMP degradation.[8] |
| Amiloride | Inhibitor (ENaC) | 10 - 100 µM | Acute (minutes) | To block sodium channels and isolate the CFTR chloride current.[8] |
| CFTRinh-172 | Inhibitor (CFTR) | 10 - 20 µM | Acute (minutes) | To confirm that the measured current is CFTR-specific.[11][13] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the mechanism of action for CFTR modulators, a typical experimental workflow, and the core CFTR activation pathway.
References
- 1. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 4. cff.org [cff.org]
- 5. Fixing cystic fibrosis by correcting CFTR domain assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with cystic fibrosis transmembrane conductance regulator modulators augment the airway functional microanatomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 11. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 13. benchchem.com [benchchem.com]
- 14. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CFTR Corrector Efficacy: C13 vs. VX-809 (Lumacaftor)
In the landscape of cystic fibrosis (CF) therapeutics, the development of small-molecule correctors that target the misfolded and trafficking-deficient F508del-CFTR protein has been a significant advancement. Among the pioneering molecules in this class are CFTR corrector 13 (C13, also known as VRT-325) and VX-809 (lumacaftor). This guide offers a detailed, data-driven comparison of these two compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
VX-809 (lumacaftor) consistently demonstrates superior efficacy in rescuing the function of the F508del-CFTR protein compared to this compound (C13).[1] The enhanced performance of VX-809 is attributed to its mechanism of action, which involves the early stabilization of the immature F508del-CFTR protein, leading to more efficient protein folding and subsequent trafficking to the cell surface.[1] While both compounds are classified as Class I correctors that aim to stabilize the nucleotide-binding domain 1 (NBD1) and its interface with the membrane-spanning domains (MSDs), quantitative analyses from various cellular models consistently favor VX-809.[1]
Quantitative Performance Comparison
The following tables summarize key quantitative data from head-to-head studies of this compound and VX-809.
Table 1: Functional Rescue of F508del-CFTR
| Parameter | This compound (VRT-325) | VX-809 (Lumacaftor) | Cellular Model | Reference |
| Chloride Current Increase (vs. DMSO) | ~1.5-fold | ~6-fold | Primary Human Bronchial Epithelial (HBE) Cells | [1] |
| Iodide Efflux Peak (as % of wt-CFTR) | ~26% | ~46% | Baby Hamster Kidney (BHK) Cells | [1] |
| EC50 for F508del-CFTR Maturation | Not specified | 0.1 ± 0.1 μM | Fischer Rat Thyroid (FRT) Cells | [1] |
Table 2: Biochemical Rescue of F508del-CFTR
| Parameter | This compound (VRT-325) | VX-809 (Lumacaftor) | Cellular Model | Reference |
| Mature CFTR (Band C) / Immature CFTR (Band B) Ratio | Modest Increase | Significant Increase | CFBE41o- Cells | [2] |
| Stabilization of Immature F508del-CFTR | Not Observed | Significant | Not specified | [2] |
Mechanisms of Action
Both this compound and VX-809 are understood to act as pharmacological chaperones that directly interact with the F508del-CFTR protein to facilitate its proper folding and processing within the endoplasmic reticulum.[3][4] They are categorized as Class I correctors, which specifically target the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs).[1][5] By stabilizing this interface, these correctors are thought to overcome the primary conformational defect caused by the F508del mutation.
However, studies suggest that VX-809 has a more pronounced effect on the early stabilization of the immature (Band B) form of F508del-CFTR.[2] This early intervention in the biogenesis pathway is believed to be a key factor in its increased efficacy, allowing a greater quantity of the protein to be properly folded and trafficked to the plasma membrane as the mature, functional (Band C) form.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of CFTR correctors.
Ussing Chamber Assay for CFTR-Mediated Chloride Current
This electrophysiological technique is the gold standard for measuring ion transport across epithelial cell monolayers.
-
Cell Culture : Human bronchial epithelial cells (primary or cell lines like CFBE41o-) homozygous for the F508del mutation are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Corrector Treatment : The cultured cells are incubated with the CFTR corrector (e.g., VX-809 or C13) or a vehicle control (DMSO) for 24-48 hours to allow for correction of F508del-CFTR trafficking.[1]
-
Ussing Chamber Setup : The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral chambers.[1] Both chambers are filled with appropriate physiological solutions and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc) : The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.
-
CFTR Activation and Inhibition :
-
A cAMP agonist, such as forskolin, is added to the apical chamber to activate the CFTR channel.
-
A CFTR potentiator, like genistein (B1671435) or VX-770 (ivacaftor), may also be added to maximize channel opening.
-
The increase in Isc following stimulation represents the CFTR-mediated chloride current.
-
Finally, a specific CFTR inhibitor, such as CFTRinh-172, is added to confirm that the measured current is indeed mediated by CFTR.[2]
-
-
Data Analysis : The change in Isc (ΔIsc) is calculated and compared between different treatment groups (vehicle vs. correctors) to determine the functional rescue of the F508del-CFTR channel.
Western Blotting for CFTR Protein Maturation
This biochemical assay is used to assess the glycosylation state and trafficking of the CFTR protein.
-
Cell Lysis : Following treatment with the correctors, cells are washed and then lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE : Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection : A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or with a digital imager.
-
Analysis : The immature, core-glycosylated form of CFTR (Band B) resides in the ER and runs at a lower molecular weight. The mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus to the cell surface runs at a higher molecular weight. The relative abundance of Band C to Band B is quantified to determine the extent of corrector-mediated rescue of CFTR trafficking.
Conclusion
The head-to-head comparison of this compound and VX-809 (lumacaftor) clearly indicates the superior efficacy of VX-809 in rescuing the F508del-CFTR mutation. The experimental data consistently show that VX-809 leads to a greater functional and biochemical correction of the mutant protein. The understanding of VX-809's mechanism of action, involving the direct stabilization of MSD1, has paved the way for the development of next-generation correctors and combination therapies that have further improved clinical outcomes for individuals with cystic fibrosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 5. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Activity of CFTR Corrector Corr-4a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CFTR corrector Corr-4a with other notable alternatives, supported by experimental data. The focus is on validating the activity of Corr-4a, a first-generation corrector, in the context of more recent and clinically impactful corrector molecules. This document is intended to aid researchers in understanding the landscape of CFTR correction and to provide detailed methodologies for key validation assays.
Introduction to CFTR Correctors
Cystic Fibrosis (CF) is a genetic disorder primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. CFTR correctors are small molecules designed to rescue the processing and delivery of mutant CFTR to the plasma membrane, thereby restoring its function as a chloride ion channel.[1]
Corr-4a is a bisaminomethylbithiazole derivative that has been instrumental in the proof-of-concept for pharmacological rescue of F508del-CFTR.[2] While it has served as a valuable research tool, its efficacy is often compared to newer generation correctors that have advanced to clinical use. This guide will focus on Corr-4a's activity in relation to lumacaftor (B1684366) (VX-809) and the highly effective triple-combination therapy, elexacaftor/tezacaftor/ivacaftor (B1684365) (ETI).
It is important to note that "CFTR corrector 13" is not a standard nomenclature in publicly available scientific literature. It may refer to an internal compound designation or one of thirteen chemical scaffolds identified in early screening campaigns.[2] Due to the lack of specific public data for a compound named "corrector 13," this guide will focus on the well-characterized Corr-4a and its comparison with established clinical correctors.
Quantitative Comparison of CFTR Corrector Efficacy
The following table summarizes the quantitative data on the efficacy of Corr-4a and other key CFTR correctors. The data is compiled from various in vitro and clinical studies to provide a comparative overview.
| Corrector/Combination | Mutation | Cell/System Type | Assay | Efficacy Outcome | Reference |
| Corr-4a | F508del | FRT Cells | Iodide Efflux | ~8% of wild-type CFTR function | [2] |
| F508del | Human Bronchial Epithelial (HBE) Cells | Short-Circuit Current (Isc) | Equipotent to low-temperature correction | [2] | |
| Lumacaftor (VX-809) | F508del homozygous | Primary HBE Cells | Short-Circuit Current (Isc) | ~16% of wild-type levels | [3] |
| F508del homozygous | Clinical Trial | ΔppFEV1 | +2.6 to +4.0 percentage points | [4] | |
| F508del homozygous | Clinical Trial | ΔSweat Chloride | -8.0 to -10.9 mmol/L | [4] | |
| Lumacaftor/Ivacaftor | F508del homozygous | Intestinal Organoids | Forskolin-Induced Swelling (FIS) | Modest but clear FIS response | [5] |
| Tezacaftor/Ivacaftor | F508del homozygous | Clinical Trial | ΔppFEV1 | +4.0 percentage points | [4] |
| F508del homozygous | Clinical Trial | ΔSweat Chloride | -9.5 mmol/L | [4] | |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | F508del/Minimal Function | Clinical Trial | ΔppFEV1 | +14.3 percentage points | [4] |
| F508del/Minimal Function | Clinical Trial | ΔSweat Chloride | -41.8 mmol/L | [4] | |
| F508del homozygous | Intestinal Organoids | Forskolin-Induced Swelling (FIS) | Significant swelling, superior to other combinations | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in CFTR correction and its validation, the following diagrams are provided in DOT language for use with Graphviz.
Figure 1: Mechanism of Action of CFTR Correctors.
Figure 2: Experimental Workflow for Evaluating CFTR Corrector Efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement
This electrophysiological technique is a gold standard for measuring ion transport across epithelial monolayers.
-
Cell Culture: Culture human bronchial epithelial (HBE) cells or other appropriate epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Treat the cell monolayers with the CFTR corrector (e.g., Corr-4a, lumacaftor) or vehicle control for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. The apical and basolateral chambers are filled with appropriate Ringer's solution and maintained at 37°C.
-
Pharmacological Profile:
-
Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist, such as forskolin (B1673556), to stimulate CFTR-mediated chloride secretion.
-
Optionally, add a CFTR potentiator (e.g., ivacaftor or genistein) to the apical chamber to maximize the activity of the corrected CFTR channels.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following stimulation with forskolin and inhibition with CFTRinh-172 is calculated to quantify the function of the corrected CFTR channels.
Iodide Efflux Assay
This fluorescence-based assay provides a functional measure of CFTR channel activity by tracking the efflux of iodide ions.
-
Cell Culture and Treatment: Plate cells (e.g., Fischer Rat Thyroid - FRT cells) expressing F508del-CFTR in 96-well plates. Treat with the CFTR corrector or vehicle for 24 hours.
-
Iodide Loading: Wash the cells with a chloride-free buffer and then incubate them in a buffer containing sodium iodide for 1 hour to load the cells with iodide. The cells are also loaded with a halide-sensitive fluorescent indicator.
-
Efflux Stimulation: Replace the iodide-containing buffer with a chloride-free buffer containing a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated iodide efflux.
-
Fluorescence Measurement: Measure the fluorescence quenching over time as iodide effluxes and is replaced by another anion (e.g., nitrate) in the buffer.
-
Data Analysis: The rate of fluorescence change is proportional to the CFTR-mediated iodide efflux. Compare the rates between corrector-treated and vehicle-treated cells.
Immunoblotting (Western Blot) for CFTR Protein Maturation
This biochemical assay assesses the glycosylation status of the CFTR protein, which indicates its maturation and trafficking through the Golgi apparatus.
-
Cell Lysis: Treat cells expressing F508del-CFTR with the corrector compound for 24 hours, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for CFTR.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. Correctors promote the conversion of Band B to Band C. The ratio of Band C to Band B is used to quantify the extent of correction.
Conclusion
Corr-4a has been a foundational tool in the study of CFTR correction, demonstrating the feasibility of pharmacologically chaperoning misfolded proteins. However, as evidenced by the comparative data, its efficacy is modest compared to the significant clinical benefits observed with newer-generation correctors, particularly the triple-combination therapy of elexacaftor/tezacaftor/ivacaftor. This guide provides researchers with the necessary context and methodologies to validate the activity of novel CFTR correctors, using established compounds like Corr-4a as a benchmark and clinically successful drugs as a measure of therapeutic potential. The provided protocols and workflows offer a standardized approach to generating robust and comparable data in the ongoing search for more effective CF therapies.
References
- 1. cff.org [cff.org]
- 2. researchgate.net [researchgate.net]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cross-Validation of CFTR Corrector Efficacy: A Comparative Guide to Assay Formats
For Researchers, Scientists, and Drug Development Professionals
The development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, particularly correctors that address the trafficking defects of the common F508del mutation, has revolutionized the treatment of Cystic Fibrosis (CF). However, the evaluation of these correctors' efficacy can yield varied results depending on the experimental model and assay format employed. This guide provides an objective comparison of different assay formats for the cross-validation of CFTR corrector efficacy, supported by experimental data and detailed protocols.
Data Presentation: Comparing Corrector Efficacy Across Assays
The efficacy of a CFTR corrector is primarily determined by its ability to rescue the trafficking of the misfolded CFTR protein to the cell membrane and restore its function as a chloride channel.[1] The following tables summarize quantitative data for the well-characterized corrector, Lumacaftor (VX-809), across different assay formats and cell types. This illustrates the importance of cross-validating results in multiple systems.
Table 1: Efficacy of Lumacaftor (VX-809) in F508del-CFTR Human Bronchial Epithelial (HBE) Cells
| Assay Format | Measurement | Efficacy Outcome (Compared to Vehicle Control) | Reference |
| Ussing Chamber | Short-circuit current (Isc) | ~6-fold increase in CFTR function | [2] |
| Western Blot | Ratio of Band C (mature) to Band B (immature) CFTR | Significant increase in the C-band, indicating improved protein maturation | [3] |
Table 2: Efficacy of Lumacaftor (VX-809) in Other Cellular Models
| Cellular Model | Assay Format | Measurement | Efficacy Outcome (Compared to Vehicle Control) | Reference |
| Baby Hamster Kidney (BHK) cells | Iodide Efflux Assay | Rate of iodide efflux | 4-fold greater maturation efficiency when combined with another corrector | [4] |
| F508del homozygous organoids | Forskolin-Induced Swelling (FIS) | Area Under the Curve (AUC) of organoid swelling | Mean AUC in the range of 541.9–1397.6 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key experiments cited.
Ussing Chamber Assay
This electrophysiological technique is considered a gold standard for measuring ion transport across epithelial monolayers.[6]
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.[6]
-
Corrector Treatment: The cells are incubated with the CFTR corrector (e.g., 3 µM Lumacaftor) or a vehicle control (e.g., DMSO) for 24-48 hours at 37°C to allow for the rescue of the mutant CFTR protein.[6][7]
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with a physiological Ringer's solution and maintained at 37°C.[6]
-
Measurement of Short-Circuit Current (Isc):
-
After a baseline stabilization period, amiloride (B1667095) (e.g., 10-100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[6]
-
Forskolin (B1673556) (e.g., 10 µM) is then added to both chambers to activate CFTR through cAMP stimulation.[1]
-
Optionally, a CFTR potentiator like ivacaftor (B1684365) (e.g., 1 µM) can be added to maximize the activity of the corrected CFTR channels at the membrane.[2]
-
Finally, a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.[6]
-
-
Data Analysis: The change in Isc in response to the forskolin stimulation and subsequent inhibition is calculated to quantify CFTR function. The efficacy of the corrector is determined by comparing the ΔIsc between the corrector-treated and vehicle-treated cells.[6]
Iodide Efflux Assay
This fluorescence-based assay provides a functional measure of CFTR channel activity by monitoring the efflux of iodide ions from the cells.[2]
-
Cell Preparation and Iodide Loading: Cells (e.g., BHK or CFBE cells) expressing the F508del-CFTR mutation are grown in 96-well plates. They are treated with the CFTR corrector or vehicle for 24 hours. The cells are then washed with a chloride-free buffer and loaded with iodide by incubating them in a buffer containing sodium iodide.[2]
-
Efflux Measurement: The iodide-loaded cells are washed to remove extracellular iodide. The efflux of iodide is initiated by stimulating the cells with a cAMP agonist like forskolin. The concentration of iodide in the extracellular medium is measured over time using an iodide-sensitive electrode or a fluorescent indicator.
-
Data Analysis: The rate of iodide efflux is calculated and compared between the corrector-treated and vehicle-treated cells to determine the corrector's efficacy.
Western Blotting for CFTR Maturation
This biochemical assay is used to assess the glycosylation state of the CFTR protein, which is an indicator of its successful trafficking through the endoplasmic reticulum (ER) and Golgi apparatus.[8]
-
Cell Lysis and Protein Quantification: Cells are treated with the CFTR corrector or vehicle. Following treatment, the cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane.
-
Detection: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B) migrates faster than the mature, complex-glycosylated form (Band C) that has passed through the Golgi.[8] The efficacy of the corrector is determined by the increase in the intensity of Band C relative to Band B.[3]
Forskolin-Induced Swelling (FIS) Assay in Organoids
This assay quantifies the function of corrected CFTR in a three-dimensional, patient-derived cell culture model.[5]
-
Organoid Culture and Corrector Treatment: Intestinal organoids derived from CF patients homozygous for the F508del mutation are cultured in a 3D matrix. The organoids are incubated with the CFTR corrector or vehicle for 18-24 hours.[5]
-
FIS Assay: The organoids are then exposed to forskolin (typically 5-10 µM) to stimulate CFTR-mediated chloride and fluid secretion into the lumen of the organoid, causing it to swell.[5]
-
Imaging and Analysis: The swelling of the organoids is monitored over time using live-cell imaging. The change in the cross-sectional area of the organoids is measured, and the Area Under the Curve (AUC) is calculated to quantify the overall CFTR function.[5] The efficacy of the corrector is determined by comparing the AUC of the corrector-treated organoids to the vehicle-treated ones.
Visualizations
CFTR Protein Processing and Trafficking Pathway
Caption: CFTR protein processing, misfolding in F508del, and the mechanism of action of a CFTR corrector.
Experimental Workflow for Cross-Validating CFTR Corrector Efficacy
Caption: A logical workflow for the cross-validation of a CFTR corrector across multiple assay formats.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
Benchmarking First-Generation vs. Next-Generation CFTR Correctors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). This guide provides a detailed comparison of a first-generation CFTR corrector, lumacaftor (B1684366) (VX-809), against the next-generation correctors tezacaftor (B612225) (VX-661) and elexacaftor (B607289) (VX-445). This objective analysis, supported by experimental data and methodologies, aims to inform research and drug development efforts in the field.
Introduction to CFTR Correctors
Cystic fibrosis is primarily caused by mutations in the CFTR gene, with the most common mutation being the deletion of phenylalanine at position 508 (F508del). This mutation leads to the misfolding of the CFTR protein, its premature degradation, and consequently, a reduced quantity of functional chloride channels at the cell surface.[1][2] CFTR correctors are small molecules designed to rescue the processing and trafficking of misfolded CFTR proteins, thereby increasing the amount of protein at the cell surface.[3][4] Early correctors have shown limited clinical efficacy as monotherapies, leading to the development of next-generation correctors and combination therapies.[5]
Mechanisms of Action
CFTR correctors are broadly classified based on their mechanism of action. Type I correctors, such as lumacaftor and tezacaftor, are thought to bind to the first membrane-spanning domain (MSD1) of the CFTR protein, improving the interaction between the nucleotide-binding domain 1 (NBD1) and the intracellular loop 4 (ICL4).[6][7] Elexacaftor is considered a next-generation corrector that acts through a different mechanism to allosterically stabilize the CFTR protein.[8] This distinction in mechanism allows for synergistic effects when a next-generation corrector is combined with a first-generation one.[8]
The ultimate goal of corrector therapy is to increase the number of functional CFTR channels at the plasma membrane. The activity of these rescued channels can be further enhanced by a potentiator, such as ivacaftor, which increases the channel's open probability.[9]
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors can be evaluated both in vitro using cell-based assays and clinically through improvements in lung function and other patient-reported outcomes. The following tables summarize key quantitative data comparing lumacaftor, tezacaftor, and elexacaftor.
In Vitro Efficacy
| Corrector | Cell System | Assay | Endpoint | Result |
| Lumacaftor (VX-809) | Cultured human bronchial epithelial cells (homozygous for F508del) | Chloride secretion assay | Chloride secretion enhancement | ~14% of non-CF cells[6] |
| Tezacaftor (VX-661) | HEK293 and CFBE cells | Western Blot | Increased N1303K-CFTR expression | Qualitative increase in protein expression[10] |
| Elexacaftor (VX-445) in combination with Tezacaftor (VX-661) | CFBE41o- cells | Plasma Membrane (PM) Density ELISA | F508del-CFTR PM density | ~45% of wild-type CFTR[11] |
| Elexacaftor (VX-445) in combination with Tezacaftor (VX-661) | F508del-CFTR Human Nasal Epithelia | Short-circuit current (Isc) measurement | CFTR current | 62-76% of wild-type CFTR[12] |
Clinical Efficacy (in Combination Therapy)
| Corrector Combination | Patient Population | Primary Endpoint | Mean Absolute Improvement |
| Lumacaftor/Ivacaftor | F508del homozygous | ppFEV1 | 2.6-4.0 percentage points |
| Tezacaftor/Ivacaftor | F508del homozygous | ppFEV1 | 4.0 percentage points |
| Elexacaftor/Tezacaftor/Ivacaftor | One F508del mutation and one minimal function mutation | ppFEV1 | 13.8 percentage points[13] |
| Elexacaftor/Tezacaftor/Ivacaftor | Two F508del mutations | ppFEV1 | 10.0 percentage points |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate CFTR corrector efficacy.
Western Blotting for CFTR Maturation
Objective: To qualitatively or quantitatively assess the extent of CFTR protein processing from its core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C).
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE, HEK293) expressing mutant CFTR are cultured. The cells are then incubated with the corrector molecule(s) at various concentrations for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Cells are washed and then lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to CFTR. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to immature (Band B) and mature (Band C) CFTR are visualized. The ratio of Band C to Band B is often used as a measure of correction efficiency.
Ussing Chamber Assay for Chloride Transport
Objective: To measure the function of CFTR channels at the apical membrane of polarized epithelial cells by quantifying ion transport.
Methodology:
-
Cell Culture: Primary HBE cells from CF patients or immortalized cell lines are grown on permeable supports to form a polarized monolayer.
-
Corrector Treatment: The cell monolayers are treated with corrector compounds for 24-48 hours to allow for the rescue of mutant CFTR.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both sides are bathed in physiological saline solutions, and the transepithelial voltage is clamped at 0 mV.
-
Measurement of Short-Circuit Current (Isc): The current required to maintain the voltage clamp at 0 mV is the short-circuit current, which is a measure of net ion transport.
-
Pharmacological Manipulation: To isolate CFTR-mediated chloride current, a series of pharmacological agents are added. This typically includes:
-
Amiloride to block the epithelial sodium channel (ENaC).
-
Forskolin to raise intracellular cAMP levels and activate CFTR.
-
A CFTR potentiator (e.g., ivacaftor) to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to these agents is calculated to determine the level of CFTR-mediated chloride secretion.
Visualizing Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: F508del-CFTR protein trafficking defect.
Caption: Corrector-mediated rescue of CFTR.
Caption: Ussing Chamber Workflow.
Conclusion
The development of CFTR correctors has progressed significantly from first-generation molecules to highly effective next-generation compounds. While lumacaftor represented a crucial first step, its efficacy is modest compared to the substantial improvements in CFTR protein rescue and clinical outcomes observed with the next-generation corrector elexacaftor, particularly as part of a triple combination therapy.[13][14] The synergistic activity of correctors with different mechanisms of action underscores the importance of a multi-pronged approach to treating the underlying cause of CF. Future research will likely focus on developing even more potent and specific correctors and expanding the applicability of these life-changing therapies to individuals with rarer CFTR mutations.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 5. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumacftor VX-809 – Cystic Fibrosis Medicine [cysticfibrosis.online]
- 7. researchgate.net [researchgate.net]
- 8. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 13. hcplive.com [hcplive.com]
- 14. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]
A Comparative Guide to the Statistical Efficacy of CFTR Correctors
This guide provides a comprehensive statistical analysis of comparative data for leading Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of various CFTR modulator therapies, supported by key experimental data from clinical trials and in vitro assays.
Comparative Clinical Efficacy of CFTR Modulators
The primary goal of CFTR corrector therapy is to improve clinical outcomes for individuals with cystic fibrosis (CF). The following tables summarize data from a network meta-analysis of randomized controlled trials, comparing the efficacy of different CFTR modulator combinations in people with CF (pwCF) aged 12 years and older, carrying at least one F508del-CFTR allele.[1][2] The key outcomes of interest include the mean change in percentage-predicted forced expiratory volume in one second (ppFEV1), sweat chloride (SwCl) levels, and scores on the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain.[1][2]
Table 1: Mean Difference in ppFEV1 Compared to Placebo
| Corrector Combination | Mean Difference in ppFEV1 (95% CI) |
| Vanzacaftor-Tezacaftor-Deutivacaftor (VTD) | 12.78 (6.41; 19.15) |
| Elexacaftor-Tezacaftor-Ivacaftor (ETI) | 11.95 (7.40; 16.50) |
| Tezacaftor-Ivacaftor (Tez-Iva) | Less than VTD and ETI |
| Lumacaftor-Ivacaftor (Lum-Iva) | Less than VTD and ETI |
Data sourced from a network meta-analysis of 13 studies.[1][2]
Table 2: Mean Difference in CFQ-R Score (Respiratory Domain) Compared to Placebo
| Corrector Combination | Mean Difference in CFQ-R Score (95% CI) |
| Vanzacaftor-Tezacaftor-Deutivacaftor (VTD) | 21.23 (-28.72; 71.18) |
| Elexacaftor-Tezacaftor-Ivacaftor (ETI) | 19.27 (10.56; 27.98) |
| Tezacaftor-Ivacaftor (Tez-Iva) | Lower than VTD and ETI |
| Lumacaftor-Ivacaftor (Lum-Iva) | Lower than VTD and ETI |
Data sourced from a network meta-analysis of 13 studies.[1][2]
Table 3: Mean Difference in Sweat Chloride (SwCl) Reduction
| Comparison | Mean Difference in SwCl (mmol/L) (95% CI) |
| VTD vs. ETI | -8.59 (-15.53; -1.65) |
A statistically significant difference was observed between VTD and ETI in SwCl reduction.[1][2]
In Vitro Assessment of CFTR Corrector Efficacy
Patient-derived organoids have emerged as a key in vitro model for predicting clinical response to CFTR modulators.[3] The Forskolin-Induced Swelling (FIS) assay is a primary method used to quantify the restoration of CFTR protein function in these organoids.[3][4] This assay measures the increase in organoid size resulting from CFTR-mediated chloride and fluid secretion into the lumen.[3]
Table 4: Comparative Efficacy of CFTR Correctors in F508del/F508del Intestinal Organoids
| Corrector Combination | Key Findings | Quantitative Swelling Data (AUC) |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Significantly greater swelling compared to Tezacaftor/Ivacaftor. Robust response in organoids with at least one F508del allele. | Mean AUC of 939.5 ± 234.3 |
| Lumacaftor/Ivacaftor (LUM/IVA) | Modest but clear FIS response. | - |
AUC: Area Under the Curve. Data sourced from studies utilizing patient-derived intestinal organoids.[3]
Experimental Protocols
Clinical Outcome Measures
-
Percentage-Predicted Forced Expiratory Volume in One Second (ppFEV1): This is a measure of lung function. Spirometry is performed according to American Thoracic Society/European Respiratory Society guidelines. The patient takes a deep breath in and then blows out as hard and as fast as possible for at least six seconds. The volume of air exhaled in the first second is the FEV1. This value is then compared to the predicted value for a person of the same age, sex, and height to calculate the ppFEV1.
-
Sweat Chloride (SwCl) Measurement: The quantitative pilocarpine (B147212) iontophoresis test is the standard method. A small electric current is used to deliver pilocarpine to a small area of the skin to induce sweating. The sweat is collected on a filter paper or in a micro-duct and the chloride concentration is measured. Reductions in sweat chloride concentration from baseline indicate improved CFTR function.[5]
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This protocol outlines the key steps for performing a FIS assay to measure CFTR function in patient-derived intestinal organoids.[3]
-
Organoid Culture: Patient-derived intestinal organoids are cultured in a 3D Matrigel matrix with specific growth media.
-
Corrector Incubation: Organoids are pre-incubated with the CFTR corrector compound(s) (e.g., Elexacaftor/Tezacaftor) or a vehicle control (DMSO) for 18-24 hours to allow for CFTR protein rescue and trafficking to the cell membrane.[3]
-
Assay Preparation: On the day of the assay, organoids are harvested and plated into a 96-well plate. They are then incubated in a bicarbonate-free buffer.[3]
-
CFTR Stimulation: Forskolin (typically at a concentration of 5-10 µM) is added to the wells to stimulate CFTR activity via the cAMP signaling pathway.[3]
-
Live-Cell Imaging: The plate is immediately placed in a live-cell imaging system equipped with an environmental chamber to maintain 37°C. Images are captured at regular intervals for 80-120 minutes.[3]
-
Data Analysis: The cross-sectional area of the organoids is measured at each time point. The swelling is quantified as the Area Under the Curve (AUC) of the change in organoid size over time relative to the initial time point.[3]
Visualizations
Signaling Pathways and Workflows
Caption: Forskolin-induced CFTR activation pathway leading to chloride ion efflux.
Caption: Mechanism of Type I CFTR correctors in rescuing misfolded F508del-CFTR.
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
References
Evaluating the Therapeutic Potential of a Novel CFTR Corrector: A Comparative Analysis Against Approved Drugs
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive evaluation of the therapeutic potential of a hypothetical next-generation CFTR corrector, designated here as CFTR Corrector 13, in relation to currently approved cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies. This document is intended for researchers, scientists, and drug development professionals actively working to advance the treatment of cystic fibrosis (CF).
Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which result in a defective CFTR protein.[1][2] This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1][2] Its dysfunction leads to the accumulation of thick, sticky mucus in various organs, most critically the lungs.[1][2][3] The advent of CFTR modulators has revolutionized CF treatment by targeting the underlying protein defect.[4] These therapies are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability.[4][5]
This guide will focus on a comparative analysis of this compound against the corrector components of three landmark approved therapies: Orkambi® (lumacaftor/ivacaftor), Symdeko® (tezacaftor/ivacaftor), and Trikafta® (elexacaftor/tezacaftor (B612225)/ivacaftor).
Mechanism of Action of Approved CFTR Correctors
Approved CFTR correctors have distinct but complementary mechanisms of action that address the primary folding defect of the most common CF-causing mutation, F508del.
-
Lumacaftor (B1684366) (in Orkambi®): As a first-generation corrector, lumacaftor improves the conformational stability of the F508del-CFTR protein, leading to an increased quantity of the protein at the cell surface.[1][6][7][8] It acts as a chaperone to facilitate proper folding.[8]
-
Tezacaftor (in Symdeko® and Trikafta®): A second-generation corrector, tezacaftor also improves the processing and trafficking of the CFTR protein to the cell surface.[3][9] It is noted for having a better side-effect profile and fewer drug-drug interactions compared to lumacaftor.[2][3]
-
Elexacaftor (B607289) (in Trikafta®): A next-generation corrector, elexacaftor works at a different binding site on the CFTR protein than tezacaftor.[10] This complementary action results in a more significant improvement in the quantity and function of the CFTR protein at the cell surface when used in combination.[10][11][12]
The potentiator, ivacaftor , is a common component in all three therapies. It functions by binding to the CFTR protein at the cell surface and increasing the probability that the channel will be open, thus augmenting chloride transport.[1][3][4][11]
Comparative Efficacy of Approved CFTR Modulators
The clinical efficacy of these combination therapies is well-documented through extensive clinical trials. Key outcome measures include improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and reductions in sweat chloride concentration, a direct indicator of CFTR function.
| Therapy | Corrector(s) | Potentiator | Key Efficacy Outcomes |
| Orkambi® | Lumacaftor | Ivacaftor | Modest improvement in lung function and a decrease in the rate of subsequent decline.[6] |
| Symdeko® | Tezacaftor | Ivacaftor | Significant improvements in ppFEV1 and a reduction in the annual rate of pulmonary exacerbations.[13] |
| Trikafta® | Elexacaftor, Tezacaftor | Ivacaftor | Substantial improvements in lung function, quality of life, and sweat chloride reduction, surpassing earlier therapies.[10] |
Envisioning this compound: The Next Frontier
For a novel agent like this compound to represent a significant therapeutic advancement, it would need to demonstrate superiority or address the limitations of current treatments. Key areas for improvement include:
-
Enhanced Correction Efficiency: A more effective rescue of the F508del-CFTR protein to the cell surface, leading to greater chloride transport than achieved with the elexacaftor/tezacaftor combination.
-
Broader Mutation Efficacy: Activity against a wider range of CFTR mutations that are currently not responsive to approved modulators.
-
Improved Safety and Tolerability: A more favorable side-effect profile with fewer drug-drug interactions.
-
Once-Daily Dosing: A pharmacokinetic profile that allows for a simplified, once-daily dosing regimen.
Experimental Protocols for Evaluating CFTR Corrector Efficacy
The therapeutic potential of a novel corrector like this compound would be rigorously assessed using a combination of in vitro and in vivo models.
Ussing Chamber Assay
Methodology: Primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports to form a polarized monolayer. These monolayers are then mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelium. The cells are treated with the test corrector (e.g., this compound) for a specified period (e.g., 24-48 hours). Following incubation, a CFTR agonist cocktail (e.g., forskolin (B1673556) and genistein) is added to stimulate CFTR-mediated chloride secretion, which is measured as a change in short-circuit current (Isc).
Workflow:
Caption: Ussing Chamber Assay Workflow
Forskolin-Induced Swelling (FIS) Assay
Methodology: Intestinal organoids derived from rectal biopsies of CF patients with the F508del mutation are cultured in a 3D Matrigel matrix. These organoids are incubated with the test corrector. Following treatment, forskolin is added to activate CFTR, leading to fluid secretion into the lumen and subsequent swelling of the organoids. The change in organoid size is quantified using automated microscopy and image analysis software.
Workflow:
Caption: Forskolin-Induced Swelling Assay Workflow
Western Blotting for CFTR Maturation
Methodology: HBE cells are treated with the test corrector. Total cell lysates are collected and separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific for CFTR. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked to the cell surface are visualized and quantified. An increase in the Band C to Band B ratio indicates improved CFTR maturation and trafficking.
Workflow:
Caption: Western Blotting Workflow for CFTR Maturation
Signaling Pathways in CFTR Correction
The correction of F508del-CFTR is a multi-step process within the cell's protein quality control system. CFTR correctors are thought to interact with the misfolded protein, stabilizing its structure and allowing it to evade degradation and proceed through the secretory pathway to the plasma membrane.
Caption: Cellular Pathway of CFTR Correction
Conclusion
The development of CFTR modulators has transformed the landscape of cystic fibrosis treatment. While current therapies, particularly the triple-combination regimen of Trikafta®, have demonstrated remarkable clinical benefits for a large proportion of the CF population, there remains a critical need for even more effective and broadly applicable treatments. A novel agent such as this compound would need to exhibit superior efficacy in preclinical models, a favorable safety profile, and the potential to treat CF genotypes that are unresponsive to current modulators. The experimental framework outlined in this guide provides a robust pathway for the evaluation of such next-generation CFTR correctors, with the ultimate goal of further improving the lives of all individuals with cystic fibrosis.
References
- 1. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The era of CFTR modulators: improvements made and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 6. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trikaftahcp.com [trikaftahcp.com]
- 12. researchgate.net [researchgate.net]
- 13. State of the Art on Approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators and Triple-Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the CFTR Corrector Landscape: A Comparative Analysis of Investigational Compounds
A detailed side-by-side analysis of CFTR corrector 13 alongside other key investigational and approved compounds reveals a rapidly evolving therapeutic landscape for cystic fibrosis. While public data on this compound (also known as SVQ18) is currently limited, a comparative look at its peers highlights diverse mechanisms of action and a clear progression towards more effective corrector therapies.
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of a misfolded and dysfunctional CFTR protein. CFTR correctors are a class of drugs that aim to rescue the processing and trafficking of mutant CFTR, allowing it to reach the cell surface and function as a chloride channel. This guide provides a comparative analysis of this compound and other significant investigational and approved correctors, with a focus on their mechanism of action, efficacy data, and the experimental protocols used for their evaluation.
Overview of this compound (SVQ18)
This compound, also identified as SVQ18, is an investigational compound with demonstrated activity in correcting CFTR protein function. Publicly available data indicates that this compound has an EC50 of 3.14 μM.[1][2] Notably, it has been shown to work synergistically with Lumacaftor, a first-generation CFTR corrector, leading to a dose-dependent increase in CFTR function.[1][2] However, detailed experimental protocols and extensive clinical data for this compound are not yet widely available in the public domain.
Comparative Analysis with Other Investigational and Approved Correctors
To provide a comprehensive overview, this guide compares this compound with a selection of other key CFTR correctors that represent different generations and mechanisms of action. These include the first-generation corrector Lumacaftor (VX-809), the second-generation corrector Tezacaftor (VX-661), the third-generation corrector Elexacaftor (VX-445), and an investigational compound from the former AbbVie/Galapagos pipeline, Galicaftor (ABBV-2222/GLPG2222).
These correctors have been instrumental in advancing the treatment of CF, particularly for patients with the common F508del mutation. The progression from first to third-generation correctors has been marked by significant improvements in efficacy and tolerability.
Data Presentation: Quantitative Comparison of CFTR Correctors
The following tables summarize the available quantitative data for the selected CFTR correctors, providing a side-by-side comparison of their in vitro potency and clinical efficacy.
| Compound | In Vitro Potency (EC50) | Key Clinical Efficacy (in F508del homozygous patients) |
| This compound (SVQ18) | 3.14 μM[1][2] | Data not publicly available |
| Lumacaftor (VX-809) | ~0.1-0.5 μM (in vitro cell models) | Modest improvement in ppFEV1; Significant reduction in sweat chloride[3] |
| Tezacaftor (VX-661) | Data not publicly available in similar format | 4.0 percentage point mean improvement in ppFEV1[4] |
| Elexacaftor (VX-445) | ~0.28 μM (in combination with Tezacaftor) | 14.3 percentage point mean improvement in ppFEV1 (in triple combination)[4][5] |
| Galicaftor (ABBV-2222) | <10 nM (in primary patient cells)[6] | Significant reduction in sweat chloride; dose-dependent increase in ppFEV1[7] |
ppFEV1: percent predicted forced expiratory volume in one second.
Experimental Protocols
The evaluation of CFTR correctors relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments frequently cited in the development of these compounds.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique is the gold standard for measuring ion transport across epithelial cell monolayers.
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation are cultured on permeable supports until they form a polarized and differentiated monolayer.
-
Compound Incubation: The cell monolayers are incubated with the CFTR corrector compound(s) for 24-48 hours to allow for correction of the F508del-CFTR protein.
-
Measurement of Short-Circuit Current (Isc): The permeable supports are mounted in an Ussing chamber. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects ion transport, is measured.
-
CFTR Activation: To specifically measure CFTR-mediated chloride secretion, CFTR is activated with a cAMP agonist like forskolin, and in some cases, a potentiator like ivacaftor (B1684365) is added to maximize channel opening. The change in Isc upon stimulation reflects the functional rescue of CFTR.
Western Blotting for CFTR Protein Maturation
This biochemical assay is used to assess the processing and trafficking of the CFTR protein from the endoplasmic reticulum (ER) to the cell surface.
-
Cell Lysis: Cells treated with corrector compounds are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is probed with antibodies specific to the CFTR protein. Immature, core-glycosylated CFTR (Band B) resides in the ER and has a lower molecular weight than the mature, complexly-glycosylated form (Band C) that has trafficked to the cell surface. The ratio of Band C to Band B is used as a measure of corrector efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CFTR function and the workflows for drug evaluation is crucial for understanding the mechanism of action and development of these compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
